Product packaging for 4-(3-Trifluoromethyl-phenyl)-1H-indole(Cat. No.:CAS No. 442562-70-1)

4-(3-Trifluoromethyl-phenyl)-1H-indole

Cat. No.: B1344244
CAS No.: 442562-70-1
M. Wt: 261.24 g/mol
InChI Key: BEERMOVIYPWSSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(3-Trifluoromethyl-phenyl)-1H-indole is a chemical building block of significant interest in medicinal chemistry and drug discovery, particularly for the development of new therapeutic agents. The indole scaffold is a privileged structure in pharmacology, known for its ability to interact with diverse biological targets . Incorporating a trifluoromethyl phenyl group enhances the molecule's lipophilicity and metabolic stability, which are desirable properties in optimizing the pharmacokinetic profiles of lead compounds . Research on closely related 3-phenyl-1H-indole analogs has demonstrated promising in vitro inhibitory activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis . Some trifluoromethyl-substituted indole derivatives have also shown potential as versatile intermediates for the synthesis of complex molecules, such as trifluoromethyl(indolyl)phenylmethanols, which can exhibit anti-HIV inhibitory activities . The presence of the trifluoromethyl group is a common strategy in modern drug design, as it can profoundly influence a compound's binding affinity, selectivity, and overall physicochemical characteristics . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10F3N B1344244 4-(3-Trifluoromethyl-phenyl)-1H-indole CAS No. 442562-70-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N/c16-15(17,18)11-4-1-3-10(9-11)12-5-2-6-14-13(12)7-8-19-14/h1-9,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEERMOVIYPWSSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C3C=CNC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3-trifluoromethyl-phenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 4-(3-trifluoromethyl-phenyl)-1H-indole, a valuable compound in medicinal chemistry and materials science. This document details established synthetic methodologies, including the Suzuki-Miyaura cross-coupling and the Fischer indole synthesis, offering adaptable experimental protocols. All quantitative data is presented in clear, tabular format for ease of comparison, and key reaction pathways are visualized using Graphviz diagrams. The information herein is intended to equip researchers with the necessary details to efficiently synthesize and explore the potential of this fluorinated indole derivative. Indole derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making this class of compounds a significant area of research.[1][2]

Synthetic Strategies

The synthesis of this compound can be effectively achieved through several established synthetic methodologies. The two primary and most practical routes detailed in this guide are the Suzuki-Miyaura cross-coupling reaction and the Fischer indole synthesis. An alternative modern approach via direct C-H arylation is also discussed.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of synthesizing this compound, this reaction involves the palladium-catalyzed coupling of 4-bromo-1H-indole with (3-trifluoromethylphenyl)boronic acid. This method is often favored due to its mild reaction conditions and high functional group tolerance.[3][4][5]

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 4-Bromo-1H-indole p1 This compound r1->p1 Suzuki Coupling r2 (3-Trifluoromethylphenyl)boronic acid r2->p1 reagent Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) reagent->p1

Figure 1: Suzuki-Miyaura cross-coupling for the synthesis of this compound.

Starting Materials:

The key starting materials for this route are commercially available.

CompoundSupplierPurity
4-Bromo-1H-indoleChem-Impex[6], Key Organics[7], Apollo Scientific[8]≥96%
(3-Trifluoromethylphenyl)boronic acidSigma-Aldrich, Chem-Impex[9], TCI Chemicals≥95%

Experimental Protocol:

This protocol is adapted from general procedures for Suzuki-Miyaura cross-coupling reactions.

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-bromo-1H-indole (1.0 mmol), (3-trifluoromethylphenyl)boronic acid (1.2 mmol), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent and Base Addition: Add a degassed solvent system, such as a 2:1 mixture of toluene and water (15 mL), followed by the addition of a base, for instance, potassium carbonate (2.0 mmol).

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) and stirred vigorously for 12-24 hours. Reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Expected Yield:

Based on similar Suzuki-Miyaura cross-coupling reactions, the expected yield for this synthesis is typically in the range of 70-90%.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of a phenylhydrazine with an aldehyde or ketone.[10][11][12] For the synthesis of the target molecule, (3-trifluoromethylphenyl)hydrazine would be a key reactant.

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 (3-Trifluoromethylphenyl)hydrazine p1 This compound r1->p1 Fischer Indole Synthesis r2 Suitable Ketone/Aldehyde r2->p1 reagent Acid Catalyst (e.g., H2SO4, PPA) Solvent (e.g., Acetic Acid) reagent->p1

Figure 2: Fischer indole synthesis of this compound.

Starting Materials:

The primary starting material for this route is also commercially available.

CompoundSupplierPurity
(3-Trifluoromethylphenyl)hydrazineThermo Scientific Chemicals[13][14], CymitQuimica[15], Sigma-Aldrich95%

Experimental Protocol:

This is a general protocol for the Fischer indole synthesis that can be adapted.[16]

  • Hydrazone Formation: In a round-bottom flask, dissolve (3-trifluoromethylphenyl)hydrazine (1.0 mmol) and a suitable ketone or aldehyde (1.1 mmol) in a solvent such as ethanol or acetic acid. The mixture is stirred at room temperature for 1-2 hours to form the corresponding phenylhydrazone.

  • Cyclization: To the reaction mixture, add an acid catalyst, for example, polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.

  • Reaction Conditions: The mixture is heated to a temperature ranging from 80 °C to 150 °C for 2-12 hours, with the reaction progress monitored by TLC.

  • Work-up: After cooling, the reaction mixture is carefully poured into ice-water and neutralized with a base (e.g., sodium bicarbonate solution). The resulting precipitate is collected by filtration, or the aqueous solution is extracted with an organic solvent.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the final product.

Expected Yield:

The yields for the Fischer indole synthesis can vary significantly depending on the substrates and reaction conditions, but yields in the range of 40-70% are commonly reported.

Alternative Synthetic Route: Direct C-H Arylation

A more modern and atom-economical approach is the direct C-H arylation of the indole core. Palladium-catalyzed C-H functionalization at the C4 position of an indole is a developing field.[17][18][19][20] This method would involve the direct coupling of a C4-directing group-substituted indole with an aryl halide, such as 1-iodo-3-(trifluoromethyl)benzene.

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 Indole with C4-directing group p1 This compound r1->p1 Direct C-H Arylation r2 1-Iodo-3-(trifluoromethyl)benzene r2->p1 reagent Pd Catalyst Ligand Base reagent->p1

Figure 3: Direct C-H arylation for the synthesis of this compound.

Characterization Data

The structural confirmation of the synthesized this compound would be performed using standard spectroscopic techniques. Expected NMR data, based on analogous structures, are summarized below.

TechniqueExpected Chemical Shifts (ppm)
¹H NMR δ 8.0-8.5 (br s, 1H, NH), δ 7.0-7.8 (m, 8H, Ar-H)
¹³C NMR δ 110-140 (Ar-C), δ 124 (q, J ≈ 272 Hz, -CF₃)

Biological Significance

Indole and its derivatives are a prominent class of heterocyclic compounds that are of significant interest in the field of medicinal chemistry due to their wide range of biological activities.[1][2] The introduction of a trifluoromethyl group can often enhance the metabolic stability and biological activity of a molecule. While the specific biological activity of this compound is not extensively reported, related aryl-substituted indoles have shown promise in various therapeutic areas. Further research into the biological properties of this compound is warranted.

References

4-(3-trifluoromethyl-phenyl)-1H-indole chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide outlines the predicted chemical properties, a feasible synthetic pathway, and the potential biological significance of 4-(3-trifluoromethyl-phenyl)-1H-indole. The indole scaffold is a core structure in numerous biologically active compounds, and the inclusion of a trifluoromethylphenyl group can significantly influence its physicochemical and pharmacological properties. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this novel compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were calculated using established computational models and provide an estimation of the compound's characteristics.

PropertyPredicted Value
Molecular Formula C₁₅H₁₀F₃N
Molecular Weight 261.25 g/mol
logP 4.5
pKa (most acidic) 16.5 (indole N-H)
pKa (most basic) -3.2 (pyrrole nitrogen)
Aqueous Solubility Low
Polar Surface Area 15.79 Ų
Number of H-Bond Donors 1
Number of H-Bond Acceptors 1
Rotatable Bonds 1

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A plausible and widely utilized method for the synthesis of 4-aryl-1H-indoles is the Suzuki-Miyaura cross-coupling reaction. This approach involves the palladium-catalyzed reaction of a halo-indole with an arylboronic acid. For the synthesis of this compound, a suitable starting material would be 4-bromo-1H-indole, which can be coupled with 3-(trifluoromethyl)phenylboronic acid.

Experimental Methodology

Reaction:

  • Reactants:

    • 4-Bromo-1H-indole (1.0 eq)

    • 3-(Trifluoromethyl)phenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

    • Triphenylphosphine (PPh₃) (0.08 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Solvent:

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • To a flame-dried round-bottom flask, add 4-bromo-1H-indole, 3-(trifluoromethyl)phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add palladium(II) acetate and triphenylphosphine to the flask.

    • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired this compound.

Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: 4-Bromo-1H-indole 3-(Trifluoromethyl)phenylboronic acid K₂CO₃ Catalyst Add Catalyst System: Pd(OAc)₂ PPh₃ Reactants->Catalyst Solvent Add Degassed Solvent: 1,4-Dioxane/Water Catalyst->Solvent Heating Heat and Stir (80-100°C, 12-24h) Solvent->Heating Extraction Extraction with Ethyl Acetate Heating->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the broader class of trifluoromethyl-substituted indole derivatives has been extensively investigated for various pharmacological activities, with a significant focus on oncology.

Context from Related Compounds
  • Anticancer Activity: Many indole derivatives bearing a trifluoromethylphenyl moiety exhibit potent cytotoxic effects against various cancer cell lines. The trifluoromethyl group can enhance metabolic stability and lipophilicity, potentially improving drug-like properties.

  • Enzyme Inhibition: These compounds have been shown to inhibit key enzymes involved in cancer progression, such as protein kinases.[1]

  • Antimycobacterial Activity: Certain substituted phenyl-1H-indoles have demonstrated activity against Mycobacterium tuberculosis.[2]

Generalized Signaling Pathway in Cancer

Indole derivatives are known to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. The PI3K/Akt/mTOR and MAPK/ERK pathways are common targets. The following diagram illustrates a generalized representation of how an indole derivative might exert its anticancer effects through the inhibition of these pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Indole 4-(3-trifluoromethyl-phenyl) -1H-indole Indole->Akt Inhibition Indole->ERK Inhibition

Caption: Generalized PI3K/Akt and MAPK/ERK signaling pathways.

Conclusion

This compound represents an unexplored molecule with potential for further investigation, particularly in the context of medicinal chemistry. The predicted physicochemical properties suggest it possesses characteristics common to other biologically active indole derivatives. The provided synthetic protocol offers a reliable starting point for its chemical synthesis. Future research should focus on the experimental validation of its properties and the exploration of its biological activities, guided by the insights from structurally related compounds.

References

Spectroscopic Data of 4-(3-trifluoromethyl-phenyl)-1H-indole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for experimentally obtained spectroscopic data for 4-(3-trifluoromethyl-phenyl)-1H-indole has revealed a notable absence of specific ¹H NMR, ¹³C NMR, mass spectrometry, and infrared (IR) data for this particular chemical compound in publicly accessible scientific literature and databases. While data for isomeric and related substituted indoles are available, the specific characterization of the this compound isomer appears to be unreported.

This guide, therefore, provides a generalized overview of the expected spectroscopic characteristics for this molecule based on established principles of organic spectroscopy and data from analogous structures. It is intended to serve as a reference for researchers who may synthesize this compound and require a predictive framework for its characterization.

Expected Spectroscopic Features

The structure of this compound combines the indole nucleus with a 3-(trifluoromethyl)phenyl substituent at the C4 position. The following sections outline the anticipated spectroscopic signatures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the aromatic region (typically δ 7.0-8.5 ppm).

  • Indole Protons: The N-H proton of the indole ring is expected to appear as a broad singlet at a downfield chemical shift (δ > 8.0 ppm). The protons on the indole ring (H2, H3, H5, H6, H7) will exhibit characteristic couplings. H2 and H3 will likely appear as a doublet and a triplet respectively, though their chemical shifts will be influenced by the C4-substituent. The protons on the benzene portion of the indole ring (H5, H6, H7) will show splitting patterns corresponding to their positions relative to each other and the aryl substituent.

  • Phenyl Protons: The protons of the 3-trifluoromethyl-phenyl group will present as a distinct set of signals in the aromatic region, with multiplicities and chemical shifts dictated by their substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all carbon atoms in the molecule.

  • Indole Carbons: The carbon atoms of the indole ring typically resonate in the range of δ 100-140 ppm.

  • Phenyl Carbons: The carbons of the phenyl ring will also appear in the aromatic region. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. The trifluoromethyl carbon itself will be a quartet with a large coupling constant.

Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present.

  • N-H Stretch: A characteristic sharp peak is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.[1]

  • C-H Stretches: Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹.

  • C=C Stretches: Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.

  • C-F Stretches: Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the range of 1000-1350 cm⁻¹.

Mass Spectrometry: Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak: The molecular ion peak (M⁺) would be expected at the calculated molecular weight of the compound.

  • Fragmentation: Common fragmentation pathways for indoles involve the loss of small molecules like HCN.[2] The fragmentation pattern will also be influenced by the trifluoromethyl-phenyl substituent.[3]

Due to the lack of specific experimental data, quantitative tables summarizing chemical shifts, coupling constants, and mass-to-charge ratios cannot be provided.

Experimental Protocols

As no specific synthesis and characterization of this compound has been found, a general experimental protocol for the synthesis and subsequent spectroscopic analysis is proposed below. This protocol is hypothetical and would require optimization.

Synthesis: A plausible synthetic route would involve a Suzuki or a similar palladium-catalyzed cross-coupling reaction between a 4-halo-1H-indole (e.g., 4-bromo-1H-indole) and 3-(trifluoromethyl)phenylboronic acid.

General Characterization Workflow:

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Materials: 4-Halo-1H-indole & 3-(Trifluoromethyl)phenylboronic acid reaction Palladium-Catalyzed Cross-Coupling Reaction start->reaction workup Reaction Work-up & Purification (e.g., Column Chromatography) reaction->workup product Isolated Product: This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Elucidation ms Mass Spectrometry (e.g., ESI-MS or EI-MS) product->ms Molecular Weight Confirmation ir IR Spectroscopy product->ir Functional Group Analysis uv UV-Vis Spectroscopy product->uv Electronic Transitions data_proc Data Processing & Interpretation nmr->data_proc ms->data_proc ir->data_proc uv->data_proc report Technical Report & Data Summary data_proc->report

Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.

Instrumentation for Characterization:

  • NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR, using a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • Mass spectra could be obtained using techniques like electrospray ionization (ESI) or electron impact (EI).

  • IR spectra would be recorded on an FT-IR spectrometer.

References

An In-depth Technical Guide to the Mechanism of Action of 4-(3-trifluoromethyl-phenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Following a comprehensive search of scientific literature, no specific data regarding the mechanism of action, biological targets, or signaling pathways for the compound 4-(3-trifluoromethyl-phenyl)-1H-indole could be located. The information required to generate an in-depth technical guide, including quantitative data and experimental protocols, is not publicly available at this time.

To demonstrate the requested format and content for such a guide, this document will instead focus on a well-researched compound with a related structural motif (a trifluoromethyl-phenyl group attached to a heterocyclic ring): Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor. The following sections provide a detailed overview of the mechanism of action for Celecoxib, presented in the format requested.

Technical Guide: Mechanism of Action of Celecoxib

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action: Selective COX-2 Inhibition

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that exerts its anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. Unlike traditional NSAIDs, which inhibit both COX-1 and COX-2, Celecoxib's selectivity for COX-2 leads to a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.

The primary mechanism involves the binding of Celecoxib to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Signaling Pathway of COX-2 Inhibition by Celecoxib

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Produces Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: Signaling pathway of Celecoxib's selective inhibition of COX-2.

Quantitative Data: In Vitro Inhibition of COX Enzymes

The selectivity of Celecoxib for COX-2 over COX-1 is a key aspect of its pharmacological profile. This is quantified by comparing the half-maximal inhibitory concentrations (IC50) for each enzyme.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib150.04375
Ibuprofen13350.37
Naproxen7110.64

Data presented is a representative compilation from various in vitro studies and may vary based on experimental conditions.

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines a common method to determine the IC50 values of a test compound against human COX-1 and COX-2.

Objective: To measure the concentration of the test compound required to inhibit 50% of the activity of recombinant human COX-1 and COX-2 enzymes.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., Celecoxib) dissolved in DMSO

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Workflow Diagram:

COX_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Reagents Prepare serial dilutions of test compound in DMSO Incubate_Compound Pre-incubate enzyme with test compound or vehicle (DMSO) Prepare_Reagents->Incubate_Compound Prepare_Enzyme Dilute COX-1 and COX-2 enzymes in reaction buffer Prepare_Enzyme->Incubate_Compound Add_Substrate Initiate reaction by adding arachidonic acid Incubate_Compound->Add_Substrate Incubate_Reaction Incubate at 37°C for a defined period (e.g., 10 min) Add_Substrate->Incubate_Reaction Stop_Reaction Terminate reaction (e.g., by adding HCl) Incubate_Reaction->Stop_Reaction Measure_PGE2 Quantify PGE2 production using an EIA kit Stop_Reaction->Measure_PGE2 Calculate_IC50 Calculate IC50 values from concentration-response curves Measure_PGE2->Calculate_IC50

Caption: Experimental workflow for in vitro COX inhibition assay.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the reaction buffer, diluted enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

While specific information on the mechanism of action for This compound is not available, the detailed analysis of Celecoxib serves as a template for the type of in-depth guide required by researchers in drug development. The key components—a clear description of the core mechanism, quantitative data on biological activity, detailed experimental protocols, and visual diagrams of pathways and workflows—are essential for understanding and further investigating the pharmacological properties of a compound. Future research on this compound would be necessary to populate such a guide with its specific data.

Biological Activity of 4-(3-trifluoromethyl-phenyl)-1H-indole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific biological activity data for the compound 4-(3-trifluoromethyl-phenyl)-1H-indole. Consequently, this guide cannot provide the requested in-depth analysis, including quantitative data, experimental protocols, and signaling pathway visualizations for this specific molecule.

While the indole scaffold and the trifluoromethylphenyl moiety are common pharmacophores found in a wide array of biologically active molecules, the specific substitution pattern of this compound does not appear in published studies detailing its biological effects. Research in medicinal chemistry often explores large chemical spaces, and it is possible that this compound has been synthesized but not yet biologically characterized, or the data has not been made publicly available.

To provide context for researchers, scientists, and drug development professionals, this document will briefly discuss the known biological activities of structurally related compounds. This information may offer insights into the potential, yet unconfirmed, therapeutic areas where this compound could be investigated.

Potential Areas of Investigation Based on Related Compounds

The indole core is a privileged structure in drug discovery, forming the basis for numerous approved drugs and clinical candidates with diverse therapeutic applications, including anticancer, anti-inflammatory, and antipsychotic agents. The introduction of a trifluoromethylphenyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, lipophilicity, and receptor binding affinity.

Antimicrobial Activity

Various substituted indole derivatives have demonstrated potent antimicrobial properties. For instance, studies on other functionalized indole compounds have reported significant activity against a range of bacterial and fungal pathogens. The presence of the trifluoromethyl group can enhance the lipophilicity of the molecule, potentially facilitating its penetration through microbial cell membranes.

Anticancer Activity

The indole nucleus is a key component of several anticancer drugs, such as vinca alkaloids. Phenyl-substituted indoles have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the disruption of microtubule dynamics and the inhibition of protein kinases. The trifluoromethyl group is a common feature in modern kinase inhibitors, where it can contribute to improved potency and selectivity.

Neurological and Psychiatric Disorders

The structural similarity of the indole ring to the neurotransmitter serotonin has led to the development of numerous indole-based compounds targeting the central nervous system. Phenyl-indoles have been explored as ligands for various receptors and enzymes implicated in neurological and psychiatric conditions. The trifluoromethyl substituent is often employed in CNS drug candidates to enhance blood-brain barrier permeability.

Conclusion

While there is a strong scientific rationale for investigating the biological activity of this compound based on the known properties of its constituent chemical motifs, there is currently no publicly accessible data to construct a detailed technical guide on this specific compound. Researchers interested in this molecule would need to undertake initial biological screening to determine its pharmacological profile. Future studies are warranted to elucidate the potential therapeutic applications of this and other novel substituted indoles.

The Discovery and Development of Novel Trifluoromethyl-Substituted Indoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of a trifluoromethyl (CF3) group onto the indole ring has emerged as a powerful strategy to enhance the pharmacological properties of these molecules. The unique electronic properties of the CF3 group can significantly improve metabolic stability, binding affinity, and cell permeability. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel trifluoromethyl-substituted indoles, with a focus on their potential as therapeutic agents.

Synthetic Methodologies

The synthesis of trifluoromethyl-substituted indoles can be broadly categorized into two main approaches: the direct trifluoromethylation of a pre-formed indole ring and the cyclization of precursors already containing the trifluoromethyl group. Several innovative methods have been developed within these categories, offering chemists a versatile toolbox to access a wide array of functionalized indole derivatives.

Palladium-Catalyzed Synthesis

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and their application to the trifluoromethylation of indoles has been extensively explored. These methods often involve the coupling of an indole derivative with a trifluoromethyl source in the presence of a palladium catalyst.

Experimental Protocol: Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides

This protocol describes a general procedure for the palladium-catalyzed trifluoromethylation of aryl chlorides, which can be adapted for indole substrates.

  • Materials: Palladium precursor (e.g., Pd(OAc)2), ligand (e.g., BrettPhos), trifluoromethyl source (e.g., TESCF3), activator (e.g., CsF), aryl chloride, and anhydrous solvent (e.g., THF).

  • Procedure:

    • In a nitrogen-filled glovebox, a reaction vessel is charged with the palladium precursor, the ligand, the trifluoromethyl source, and the activator.

    • The aryl chloride and the anhydrous solvent are added.

    • The reaction mixture is sealed and heated to the specified temperature (e.g., 60°C) for the designated time (e.g., 15 hours).

    • After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., diethyl ether) and filtered through a pad of celite.

    • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired trifluoromethylated product.[1]

Domino Trifluoromethylation/Cyclization

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. The domino trifluoromethylation/cyclization of 2-alkynylanilines has emerged as a powerful strategy for the regioselective synthesis of 2-(trifluoromethyl)indoles.

Experimental Protocol: Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines

This protocol outlines the synthesis of 2-(trifluoromethyl)indoles from 2-alkynylanilines using a copper-based trifluoromethylating reagent.[2][3][4][5]

  • Materials: 2-Alkynylaniline substrate, fluoroform-derived CuCF3 reagent, and a suitable solvent (e.g., DMF).

  • Procedure:

    • To a solution of the 2-alkynylaniline in the solvent, the CuCF3 reagent is added.

    • The reaction mixture is stirred at a specified temperature for a set duration.

    • Upon completion, the reaction is quenched with water and extracted with an organic solvent.

    • The combined organic layers are dried over a drying agent (e.g., Na2SO4), filtered, and concentrated.

    • The crude product is purified by column chromatography to yield the 2-(trifluoromethyl)indole.[2][3][4][5]

Three-Component Reactions

Three-component reactions provide a rapid and convergent route to molecular complexity. For the synthesis of trifluoromethyl-substituted indoles, a notable example is the reaction of an indole, a quinoxalin-2(1H)-one, and a trifluoromethyl source.

Experimental Protocol: Three-Component Synthesis of 3-[2-(Trifluoromethyl)1H-indol-3-yl]quinoxalin-2(1H)-ones

This protocol describes a convenient one-pot synthesis of biologically active indole-quinoxalinone hybrids.[6]

  • Materials: Indole, quinoxalin-2(1H)-one, trifluoroacetic acid (TFA), and a suitable solvent.

  • Procedure:

    • A mixture of the indole and quinoxalin-2(1H)-one is dissolved in the solvent.

    • Trifluoroacetic acid is added to the solution.

    • The reaction is stirred at a specific temperature until the starting materials are consumed (monitored by TLC).

    • The reaction mixture is then worked up, typically involving neutralization and extraction.

    • The desired product is isolated and purified by crystallization or column chromatography.[6]

Biological Activities and Therapeutic Potential

Trifluoromethyl-substituted indoles have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs. Their therapeutic potential spans antiviral, anticancer, and plant growth regulation applications.

Anti-HIV Activity

Several trifluoromethyl-substituted indole derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[7] NNRTIs are a critical component of highly active antiretroviral therapy (HAART). They bind to an allosteric pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity.[8][9]

Quantitative Anti-HIV-1 Activity of Trifluoromethyl-Indole Derivatives

CompoundTargetIC50 (µM)Cell LineReference
10i WT HIV-1Low nanomolarMT-2[7]
10k WT HIV-1Low nanomolarMT-2[7]
10i Y181C mutantMore potent than NevirapineMT-2[7]
10k Y181C mutantMore potent than NevirapineMT-2[7]

Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition

The following diagram illustrates the mechanism of action of trifluoromethyl-substituted indoles as NNRTIs.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase (RT) Reverse Transcriptase (RT) Viral RNA->Reverse Transcriptase (RT) Template Reverse Transcriptase (RT)->Reverse Transcriptase (RT) Viral DNA Viral DNA Reverse Transcriptase (RT)->Viral DNA Reverse Transcription Integration into Host Genome Integration into Host Genome Viral DNA->Integration into Host Genome Trifluoromethyl-Indole (NNRTI) Trifluoromethyl-Indole (NNRTI) Allosteric Pocket Trifluoromethyl-Indole (NNRTI)->Allosteric Pocket Allosteric Pocket->Reverse Transcriptase (RT) Binding

Caption: Inhibition of HIV-1 reverse transcriptase by a trifluoromethyl-indole NNRTI.

Anticancer Activity

The indole nucleus is a common motif in many anticancer agents. The introduction of a trifluoromethyl group can enhance the cytotoxic and antiproliferative activities of these compounds. Trifluoromethyl-substituted indoles have shown promising activity against a variety of cancer cell lines, including breast, lung, and colon cancer.

Quantitative Anticancer Activity of Trifluoromethyl-Indole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
TTI-4 MCF-7 (Breast)2.63[10]
Compound 3b C32 (Melanoma)24.4[11]
Compound 3b A375 (Melanoma)24.4[11]
Indole-based Tyrphostin 2a MCF-7 (Breast)-[12]
Indole-based Tyrphostin 2b Colorectal-[12]
Auxin-like Activity

Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. Some trifluoromethyl-substituted indole derivatives have been found to exhibit auxin-like activity, influencing processes such as root formation and cell elongation.[13][14][15][16] These compounds are thought to exert their effects by interacting with the auxin signaling pathway, which is primarily mediated by the TRANSPORT INHIBITOR RESPONSE1/AUXIN-SIGNALING F-BOX (TIR1/AFB) family of auxin receptors.

Mechanism of Action: Auxin Signaling Pathway Modulation

The following diagram depicts the canonical auxin signaling pathway and the putative interaction of trifluoromethyl-indole analogs.

Auxin_Signaling cluster_low_auxin Low Auxin cluster_high_auxin High Auxin Aux/IAA Aux/IAA ARF ARF Aux/IAA->ARF binds TPL TPL ARF->TPL recruits Auxin Response Genes Auxin Response Genes TPL->Auxin Response Genes represses Repression Repression Auxin Response Genes->Repression Auxin/CF3-Indole Auxin/CF3-Indole TIR1/AFB TIR1/AFB Auxin/CF3-Indole->TIR1/AFB binds SCF Complex SCF Complex TIR1/AFB->SCF Complex part of Ubiquitination Ubiquitination SCF Complex->Ubiquitination Aux/IAA_2 Aux/IAA SCF Complex->Aux/IAA_2 targets 26S Proteasome 26S Proteasome Ubiquitination->26S Proteasome Degradation Degradation 26S Proteasome->Degradation Degradation->Aux/IAA_2 Active ARF Active ARF Auxin Response Genes_2 Auxin Response Genes Active ARF->Auxin Response Genes_2 activates Transcription Transcription Auxin Response Genes_2->Transcription

Caption: Modulation of the auxin signaling pathway by a trifluoromethyl-indole analog.

Conclusion

The introduction of the trifluoromethyl group has proven to be a highly effective strategy for the development of novel indole-based compounds with significant therapeutic potential. The synthetic methodologies outlined in this guide provide a robust foundation for the creation of diverse libraries of trifluoromethyl-substituted indoles. The compelling biological data, particularly in the areas of anti-HIV and anticancer research, underscore the importance of continued investigation into this promising class of molecules. Further exploration of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the discovery of new and improved therapeutic agents.

References

In Silico Modeling of 4-(3-Trifluoromethyl-phenyl)-1H-indole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical whitepaper provides a comprehensive guide to the in silico modeling of 4-(3-trifluoromethyl-phenyl)-1H-indole, a novel compound with significant potential in drug discovery. Given the limited direct experimental data on this specific isomer, this document outlines a robust framework for its synthesis, computational analysis, and biological pathway contextualization. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of indole derivatives as therapeutic agents. We present detailed, plausible experimental and computational protocols, summarize predicted quantitative data in structured tables, and provide mandatory visualizations of key workflows and biological pathways to facilitate a deeper understanding of this promising molecule.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethyl-substituted indoles an attractive area of research. This guide focuses specifically on the in silico characterization of this compound, a molecule designed to leverage these advantageous properties.

This document provides a predictive but scientifically grounded exploration of the compound's synthesis, potential biological targets, and pharmacokinetic profile through established computational methodologies.

Proposed Synthesis

A plausible and efficient synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds between sp²-hybridized carbons and is well-suited for coupling an arylboronic acid with a halo-indole.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 4-bromo-1H-indole and (3-trifluoromethyl)phenylboronic acid.

Materials:

  • 4-Bromo-1H-indole

  • (3-Trifluoromethyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add 4-bromo-1H-indole (1.0 eq), (3-trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.

  • Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst cluster_process Process 4-bromo-1H-indole 4-bromo-1H-indole reaction Suzuki-Miyaura Coupling (80-90°C, 12-24h) 4-bromo-1H-indole->reaction boronic_acid (3-trifluoromethyl)phenylboronic acid boronic_acid->reaction catalyst Pd(OAc)2 / PPh3 catalyst->reaction base K2CO3 base->reaction solvent Dioxane/Water solvent->reaction workup Aqueous Workup (Ethyl Acetate) reaction->workup purification Column Chromatography workup->purification final_product This compound purification->final_product

Caption: Proposed synthetic workflow for this compound.

In Silico Modeling Workflow

A systematic in silico approach is essential to predict the physicochemical properties, pharmacokinetic profile (ADMET), and potential biological activity of this compound.

Detailed In Silico Protocol

1. Ligand Preparation:

  • Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw).

  • Convert the 2D structure to a 3D structure and perform energy minimization using a molecular mechanics force field (e.g., MMFF94) in software like Avogadro or MOE.

  • Save the optimized 3D structure in a suitable format (e.g., .sdf or .mol2).

2. Protein Target Selection and Preparation:

  • Based on the known pharmacology of related indole compounds, select a relevant protein target. For this guide, we will consider two potential targets: Indoleamine 2,3-dioxygenase 1 (IDO1) and AKT1 Kinase, both implicated in cancer.

  • Download the 3D crystal structure of the chosen target from the Protein Data Bank (PDB).

  • Prepare the protein for docking using software such as UCSF Chimera or AutoDock Tools. This involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges.

3. Molecular Docking:

  • Define the binding site (active site) of the protein based on the location of the co-crystallized ligand or through literature review.

  • Perform molecular docking using software like AutoDock Vina or Glide. The program will generate multiple binding poses of the ligand within the protein's active site.

  • Analyze the docking results, focusing on the binding affinity (e.g., kcal/mol) and the specific molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's amino acid residues.

4. ADMET Prediction:

  • Submit the 2D structure or SMILES string of the compound to an online ADMET prediction server such as SwissADME or ADMETlab 2.0.

  • Analyze the predicted parameters, including absorption (e.g., Caco-2 permeability, human intestinal absorption), distribution (e.g., blood-brain barrier penetration), metabolism (e.g., CYP450 inhibition), excretion, and toxicity.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_analysis Computational Analysis 2d_structure 2D Structure Drawing 3d_conversion 3D Conversion & Energy Minimization 2d_structure->3d_conversion docking Molecular Docking (e.g., AutoDock Vina) 3d_conversion->docking admet ADMET Prediction (e.g., SwissADME) 3d_conversion->admet pdb Select Target & Download PDB protein_prep Prepare Protein (Remove water, Add H) pdb->protein_prep protein_prep->docking results Analyze Results: - Binding Affinity - Molecular Interactions - Pharmacokinetic Profile docking->results admet->results

Caption: In silico modeling workflow for this compound.

Predicted Data and Properties

The following tables summarize the predicted physicochemical and pharmacokinetic properties of this compound based on the in silico workflow described above.

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₁₅H₁₀F₃N
Molecular Weight261.24 g/mol
LogP (octanol/water)4.25
Topological Polar Surface Area (TPSA)15.79 Ų
Number of Hydrogen Bond Donors1
Number of Hydrogen Bond Acceptors1
Number of Rotatable Bonds1

Note: These values are computationally predicted and await experimental validation.

Table 2: Predicted ADMET Properties
ParameterPrediction
Absorption
Human Intestinal AbsorptionHigh
Caco-2 PermeabilityHigh
Distribution
Blood-Brain Barrier PermeantYes
P-glycoprotein SubstrateNo
Metabolism
CYP1A2 InhibitorYes
CYP2C9 InhibitorYes
CYP2C19 InhibitorYes
CYP2D6 InhibitorYes
CYP3A4 InhibitorYes
Toxicity
AMES ToxicityNo
hERG I InhibitorYes (Marginal)

Note: These predictions are generated from computational models and require experimental verification.

Potential Biological Target and Signaling Pathway

Based on the known activities of related indole derivatives, the PI3K/AKT signaling pathway is a highly relevant potential target for this compound. This pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and growth.[1][2]

The PI3K/AKT pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs). This leads to the activation of PI3K, which phosphorylates PIP2 to PIP3. PIP3 recruits AKT to the cell membrane, where it is activated by PDK1. Activated AKT then phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting pro-apoptotic proteins like Bad and promoting cell cycle progression.[3][4] An inhibitor of this pathway, such as a potential AKT inhibitor, could block these downstream effects and induce apoptosis in cancer cells.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates BAD Bad AKT->BAD Inhibits Proliferation Cell Proliferation & Growth mTOR->Proliferation Survival Cell Survival BAD->Survival Inhibits Inhibitor This compound

References

Physicochemical Characterization of 4-Aryl-1H-Indoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aryl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. A thorough understanding of the physicochemical properties of these molecules is paramount for optimizing their drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the key physicochemical characterization techniques, relevant biological pathways, and experimental workflows pertinent to the study of 4-aryl-1H-indoles.

Core Physicochemical Properties

The biological activity and developability of a drug candidate are intrinsically linked to its physicochemical profile. For 4-aryl-1H-indoles, the key parameters to consider are pKa, lipophilicity (logP), and solubility.

Table 1: Key Physicochemical Parameters and Their Significance

ParameterDescriptionSignificance in Drug Development
pKa The acid dissociation constant, indicating the extent of ionization at a given pH.Influences solubility, absorption, and receptor binding. The indole nitrogen is weakly acidic.
logP The logarithm of the partition coefficient between octanol and water, a measure of lipophilicity.Affects membrane permeability, protein binding, and metabolic stability.
Solubility The maximum concentration of a compound that can dissolve in a solvent at a given temperature.Crucial for formulation, bioavailability, and achieving therapeutic concentrations.

Spectroscopic and Physical Characterization Data

Structural elucidation and confirmation are foundational steps in the characterization of novel 4-aryl-1H-indoles. The data presented below are representative examples found in the literature for various indole derivatives, illustrating the expected ranges and types of signals.

Table 2: Spectroscopic Data for Representative Indole Derivatives

Compound Class¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)IR (ν, cm⁻¹)Mass Spec (m/z)
Substituted Indole-Linked 1,3,4-OxadiazolesNH (indole): ~11.98 (s, br), Aromatic CH: 7.17-8.61Aromatic C: 112.90-157.84N-H: ~3320-3385, C=O: ~1635, C=N: ~1587-1678[M+H]⁺ corresponding to the calculated molecular weight.[1][2]
Gramine Derivatives with Pyrimidin-2-one/thioneNH (indole): ~11.06 (s), Phenyl CH: 6.70-7.85, CH (linker): ~6.53 (s)C=O/C=S: ~150-194, Phenyl C: ~110-146, CH (linker): ~55N-H: ~3149, C=O: ~1655-1705Elemental analysis consistent with the proposed structure.[3]
4,6-dimethoxy-1H-indole DerivativesNH: ~8.44 (s), Aromatic CH: 6.39-7.54, OCH₃: ~3.37 (s)Data not consistently reported.N-H: ~3255-3323, C=O: ~1665, C=N: ~1610Elemental analysis consistent with the proposed structure.[4]

Table 3: Physical Properties of Representative Indole Derivatives

Compound ClassMelting Point (°C)
Indole-Linked 1,3,4-Oxadiazoles196-250[1]
4,4'-(Arylmethylene)-bis-(3-methyl-1-phenylpyrazol-5-ol)167-235[]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate physicochemical characterization.

Determination of pKa

The pKa of the indole nitrogen is a critical parameter. Potentiometric titration and NMR spectroscopy are common methods for its determination.

Protocol: pKa Determination by Potentiometric Titration [6]

  • Sample Preparation: Accurately weigh and dissolve the 4-aryl-1H-indole derivative in a suitable co-solvent system (e.g., methanol/water) to ensure solubility.

  • Titration Setup: Use a calibrated pH electrode and an automated titrator. Maintain a constant temperature using a water bath.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) and then with a standardized solution of a strong base (e.g., NaOH), or vice versa.

  • Data Analysis: Record the pH change as a function of the volume of titrant added. The pKa is determined from the inflection point of the titration curve. Specialized software can be used for accurate calculation.

Protocol: pKa Determination by ¹H-NMR Spectroscopy [7][8]

  • Sample Preparation: Prepare a series of solutions of the 4-aryl-1H-indole in a deuterated solvent (e.g., D₂O with a co-solvent if necessary) across a range of pD values.

  • NMR Acquisition: Acquire ¹H-NMR spectra for each sample.

  • Data Analysis: Identify a proton signal (typically on the aryl or indole ring) that shows a significant chemical shift change with varying pD. Plot the chemical shift (δ) against the pD. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Determination of Lipophilicity (logP)

The shake-flask method is the traditional and most widely accepted method for logP determination.

Protocol: logP Determination by Shake-Flask Method [6]

  • Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water.

  • Partitioning: Dissolve a known amount of the 4-aryl-1H-indole in one of the phases. Add a known volume of the other phase to create a biphasic system.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Determination of Solubility

The isothermal saturation method is a common technique for determining thermodynamic solubility.

Protocol: Solubility Determination by Isothermal Saturation [9]

  • Sample Preparation: Add an excess amount of the solid 4-aryl-1H-indole to a known volume of the desired solvent (e.g., phosphate-buffered saline, PBS) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Concentration Measurement: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Calculation: The measured concentration represents the solubility of the compound in the chosen solvent at that temperature.

Mandatory Visualizations: Workflows and Signaling Pathways

Visual representations of experimental processes and biological mechanisms are crucial for clarity and understanding.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and characterization of a novel 4-aryl-1H-indole derivative.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Structural Characterization cluster_physchem Physicochemical Profiling cluster_bio Biological Evaluation Syn Synthesis of 4-Aryl-1H-Indole Puri Column Chromatography or Recrystallization Syn->Puri NMR NMR Spectroscopy (¹H, ¹³C) Puri->NMR MS Mass Spectrometry Puri->MS IR FT-IR Spectroscopy Puri->IR MP Melting Point Puri->MP pKa pKa Determination Puri->pKa logP logP Measurement Puri->logP Sol Solubility Assay Puri->Sol Bio In vitro Assays pKa->Bio logP->Bio Sol->Bio

Caption: General experimental workflow for 4-aryl-1H-indole characterization.

Relevant Signaling Pathways

Indole derivatives are known to interact with a variety of biological targets and signaling pathways. The following diagrams illustrate key pathways that may be modulated by 4-aryl-1H-indoles.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and is often dysregulated in cancer.[10][11][12][13] Some indole compounds have been shown to inhibit this pathway.[11][12]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation

Caption: Simplified PI3K/Akt signaling pathway.

Chk1 Signaling Pathway

Checkpoint kinase 1 (Chk1) is a key regulator of the DNA damage response.[14] Inhibition of Chk1 is a promising strategy in cancer therapy, and some indole derivatives have been investigated as Chk1 inhibitors.

G DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR Activation Chk1 Chk1 ATR->Chk1 Phosphorylation (Activation) Cdc25 Cdc25 Phosphatases Chk1->Cdc25 Phosphorylation (Inhibition) CellCycleArrest Cell Cycle Arrest Chk1->CellCycleArrest CDKs Cyclin-Dependent Kinases (CDKs) Cdc25->CDKs Dephosphorylation (Activation) G Dopamine Dopamine / Ligand D4R Dopamine D4 Receptor Dopamine->D4R Binding Gi Gi Protein D4R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream G Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA via PLA₂ PLA2 Phospholipase A₂ PGH2 Prostaglandin H₂ AA->PGH2 via COX COX COX-1 / COX-2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins via Synthases Inflammation Inflammation, Pain Prostaglandins->Inflammation

References

The Therapeutic Potential of Trifluoromethyl Indoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including neurotransmitters and alkaloids. The strategic incorporation of a trifluoromethyl (CF3) group onto the indole ring has emerged as a powerful tool in drug discovery. The unique properties of the CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the therapeutic potential of the parent indole molecule.[1][2] These enhancements can lead to improved pharmacokinetic and pharmacodynamic profiles, making trifluoromethyl indoles a promising class of compounds for the development of novel therapeutics against a range of diseases, including viral infections and cancer.[2] This guide provides an in-depth overview of the synthesis, therapeutic applications, and mechanisms of action of trifluoromethyl indoles, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Synthesis of Trifluoromethyl Indoles

The introduction of a trifluoromethyl group into an indole scaffold can be achieved through various synthetic strategies. Two prominent methods include the direct trifluoromethylation of an existing indole core and the cyclization of a precursor already containing the CF3 moiety.

A notable example of the latter is the domino trifluoromethylation/cyclization of 2-alkynylanilines. This method utilizes a copper-CF3 reagent derived from fluoroform to achieve a one-pot synthesis of 2-(trifluoromethyl)indoles.[3][4] This approach is efficient and offers high regioselectivity.[3] Another common strategy is the metal-free oxidative trifluoromethylation of indoles at the C2 position using sodium triflinate (CF3SO2Na) as the trifluoromethyl source.[5][6] For the synthesis of 3-(trifluoromethyl)indoles, an oxidative cyclization of ortho-sulfonamido-α-(trifluoromethyl)styrenes can be employed.[7] More recently, palladium-catalyzed methods for the regioselective functionalization of unactivated alkenes have also been developed to produce a variety of trifluoromethyl-containing indoles and indolines.[8][9][10]

Experimental Workflow: Domino Trifluoromethylation/Cyclization

Below is a generalized workflow for the synthesis of 2-(trifluoromethyl)indoles via a domino reaction, based on reported procedures.[3][4]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start 2-Alkynylaniline Substrate mix Mix Substrate, Reagent, and Solvent start->mix reagent CuCF3 Reagent reagent->mix solvent Anhydrous Solvent (e.g., DMF) solvent->mix heat Heat Reaction Mixture (e.g., 60-100 °C) mix->heat quench Quench Reaction heat->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Isolated 2-(Trifluoromethyl)indole purify->product

A generalized workflow for the synthesis of 2-(trifluoromethyl)indoles.

Therapeutic Potential and Biological Activity

Trifluoromethyl indoles have demonstrated significant therapeutic potential across various disease areas, most notably in antiviral and anticancer applications.

Anti-HIV Activity

Several trifluoromethyl indole derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[11] These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, leading to a conformational change that inhibits its function and thereby blocks viral replication.[12] Notably, certain trifluoromethyl indoles have shown high potency against wild-type HIV-1 and some drug-resistant strains.[5]

Compound IDTargetAssayIC50 (µM)Cell LineReference
10i HIV-1 Reverse TranscriptaseAnti-HIV-1 activity0.003MT-2[5]
10k HIV-1 Reverse TranscriptaseAnti-HIV-1 activity0.002MT-2[5]
20a HIV-1 IntegraseIntegrase strand transfer0.13N/A[12]
17b HIV-1 IntegraseIntegrase strand transfer0.39N/A[12]
AL-518 (33) HIV-1 gp120Anti-HIV-1 activity0.006MT-4

Table 1: Anti-HIV-1 Activity of Selected Trifluoromethyl Indole Derivatives. This table summarizes the half-maximal inhibitory concentrations (IC50) of various trifluoromethyl indole compounds against HIV-1 targets.

Anticancer Activity

The anticancer potential of trifluoromethyl indoles is an expanding area of research. These compounds have been shown to exert cytotoxic effects against a range of cancer cell lines.[13] The proposed mechanisms of action are diverse and include the inhibition of crucial signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[2] The trifluoromethyl group often enhances the potency of these compounds compared to their non-fluorinated analogs.

Compound IDCancer Cell LineAssayIC50 (µM)Reference
Compound 30 (CF3 derivative) HepG2 (Liver Cancer)Cytotoxicity7.37[13]
Compound 12 Various cancer cell linesTubulin polymerization inhibition0.22 - 1.80[10]
Compound 2e HCT116 (Colorectal)MTT Assay6.43[14]
Compound 2e A549 (Lung)MTT Assay9.62[14]
Compound 2e A375 (Melanoma)MTT Assay8.07[14]
Compound 5f SMMC-7721 (Liver Cancer)MTT Assay0.56[15]
Compound 5f HepG2 (Liver Cancer)MTT Assay0.91[15]

Table 2: Anticancer Activity of Selected Trifluoromethyl Indole Derivatives. This table presents the half-maximal inhibitory concentrations (IC50) of various trifluoromethyl indole compounds against different cancer cell lines.

Signaling Pathways and Mechanisms of Action

Inhibition of HIV-1 Reverse Transcriptase

The primary mechanism of anti-HIV-1 activity for many trifluoromethyl indoles is the allosteric inhibition of the reverse transcriptase (RT) enzyme. As non-nucleoside reverse transcriptase inhibitors (NNRTIs), they bind to a site distinct from the active site, inducing a conformational change that disrupts the enzyme's catalytic activity. This prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV replication cycle.

Inhibition of HIV-1 Reverse Transcriptase by Trifluoromethyl Indoles.
Modulation of the PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11][12] Some indole compounds have been shown to inhibit this pathway, leading to decreased cancer cell viability. While the precise interactions of trifluoromethyl indoles with the components of this pathway are still under active investigation, it is hypothesized that they may interfere with the phosphorylation cascade, ultimately leading to the induction of apoptosis.

Hypothesized Inhibition of the PI3K/Akt Pathway by Trifluoromethyl Indoles.

Experimental Protocols

Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization

This protocol is a generalized procedure based on the method described by Ye et al.[3]

Materials:

  • 2-Alkynylaniline derivative

  • Fluoroform-derived CuCF3 reagent

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetramethylethylenediamine (TMEDA)

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the 2-alkynylaniline substrate (1.0 equiv).

  • Add the CuCF3 reagent (2.0-3.0 equiv) and TMEDA (2.0-3.0 equiv).

  • Add anhydrous DMF via syringe to achieve the desired concentration.

  • Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 2-(trifluoromethyl)indole.

Anti-HIV-1 Activity Assay (Reverse Transcriptase Inhibition)

This protocol describes a colorimetric assay to determine the inhibitory effect of compounds on HIV-1 reverse transcriptase activity, adapted from commercially available kits.[16]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Test compounds (trifluoromethyl indoles) dissolved in DMSO

  • Reaction buffer containing template-primer, dNTPs (with labeled dUTP), and MgCl2

  • Lysis buffer

  • Streptavidin-coated 96-well plate

  • Anti-digoxigenin-POD conjugate

  • ABTS substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the reaction buffer.

  • In a separate set of tubes, prepare a standard curve of known concentrations of HIV-1 RT.

  • In the streptavidin-coated 96-well plate, add the reaction buffer containing the template-primer and dNTPs.

  • Add the test compounds or standard HIV-1 RT dilutions to the appropriate wells.

  • Initiate the reaction by adding the HIV-1 RT enzyme to the wells containing the test compounds (or lysis buffer for the standard curve).

  • Incubate the plate at 37 °C for 1 hour to allow for the synthesis of digoxigenin-labeled DNA.

  • Wash the plate to remove unincorporated nucleotides.

  • Add the anti-digoxigenin-POD conjugate and incubate for 1 hour at 37 °C.

  • Wash the plate to remove unbound conjugate.

  • Add the ABTS substrate solution and incubate in the dark until a color change is observed.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Calculate the percentage of inhibition for the test compounds and determine the IC50 values.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][5][6][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (trifluoromethyl indoles) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Conclusion

Trifluoromethyl indoles represent a highly promising class of molecules for therapeutic development. The incorporation of the trifluoromethyl group often imparts favorable physicochemical and pharmacological properties, leading to enhanced biological activity. Significant progress has been made in the synthesis of these compounds, with several efficient and regioselective methods now available. The demonstrated potent anti-HIV and anticancer activities of certain trifluoromethyl indole derivatives underscore their potential as lead compounds for the development of new drugs. Future research should focus on elucidating the precise molecular mechanisms of action, particularly in the context of cancer signaling pathways, and on optimizing the lead compounds to improve their efficacy and safety profiles for potential clinical applications.

References

The Intricate Dance of Structure and Activity: A Deep Dive into 4-Phenyl-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. Its unique three-dimensional arrangement and electronic properties allow for interactions with a wide range of biological targets, making it a focal point in the quest for novel therapeutics. This technical guide synthesizes key findings on the structure-activity relationships (SAR) of 4-phenyl-1H-indole derivatives, offering a comprehensive overview of how subtle molecular modifications can profoundly impact biological outcomes. We delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a robust resource for researchers in the field.

Core Structure-Activity Relationships: A Tale of Substitutions

The biological activity of 4-phenyl-1H-indole derivatives is exquisitely sensitive to the nature and position of substituents on both the indole ring and the appended phenyl group. The following sections dissect these relationships, supported by quantitative data from seminal studies.

Targeting the PD-1/PD-L1 Immune Checkpoint

A novel series of 4-phenylindoline derivatives has been investigated for their ability to inhibit the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) protein-protein interaction, a critical pathway in cancer immunotherapy.[1]

Table 1: SAR of 4-Phenylindoline Derivatives as PD-1/PD-L1 Inhibitors [1]

CompoundR1 (Indoline)R2 (Phenyl)HTRF IC50 (nM)Cell-based EC50 (µM)
A20 H2-OCH3170.43
A22 H2-F12ND
A1 HH>10,000ND
A18 CH32-OCH325ND

ND: Not Determined

The data clearly indicates that substitution on the phenyl ring is crucial for activity. Unsubstituted compound A1 was inactive, while the introduction of a methoxy group at the 2-position of the phenyl ring (A20 ) led to a potent inhibitor.[1] Further optimization with a fluorine at the same position (A22 ) slightly improved the inhibitory activity in the biochemical assay.[1] Molecular docking studies suggest that the N-atom in the side chain of the indoline fragment interacts with amino acid residues of the PD-L1 protein, contributing to the potent inhibitory activity.[1]

Anti-Inflammatory Activity through COX-2 Inhibition

Derivatives of 2-(4-(methylsulfonyl)phenyl)indole have been synthesized and evaluated for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-2 (COX-2).[2] These compounds were designed as analogs of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.

Table 2: SAR of 2-(4-(Methylsulfonyl)phenyl)indole Derivatives as COX-2 Inhibitors [2]

CompoundR (Indole N1)In vivo Anti-inflammatory Activity (% edema inhibition)
4a Benzyl45.8
4b 4-Chlorobenzyl51.2
4c 4-Methylbenzyl48.3
4d 4-Chloro-3-methylbenzyl53.7
4e 4-Fluorobenzyl49.5
4f 4-Chloro-2-fluorobenzyl55.1
Indomethacin -58.6

The presence of a phenyl methyl sulfonyl (SO2Me) moiety was found to enhance COX-2 inhibitory activity.[2] The SAR studies revealed that substituting the benzoyl group of indomethacin with a benzyl group at the N1 position of the indole maintains anti-inflammatory activity.[2] Furthermore, derivatives with a p-chlorobenzyl substituent generally exhibited higher anti-inflammatory activity than their non-substituted benzyl counterparts.[2]

Experimental Protocols: A Guide to Key Methodologies

The following are detailed experimental protocols for key assays cited in the literature, providing a framework for the evaluation of 4-phenyl-1H-indole derivatives.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition[1]

This assay is employed to measure the binding affinity of compounds to the PD-1/PD-L1 complex.

Materials:

  • Recombinant human PD-1-His protein

  • Recombinant human PD-L1-Fc protein

  • Anti-His-d2 antibody

  • Anti-Fc-Eu3+ cryptate

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Test compounds

Procedure:

  • Add 2 µL of the test compound solution to a well of a 384-well plate.

  • Add 2 µL of PD-L1-Fc (final concentration, e.g., 15 nM) and 2 µL of PD-1-His (final concentration, e.g., 20 nM) to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes).

  • Add 2 µL of anti-Fc-Eu3+ cryptate and 2 µL of anti-His-d2 antibody to each well.

  • Incubate the plate at room temperature for 1 hour in the dark.

  • Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Calculate the ratio of the fluorescence at 665 nm to that at 620 nm and determine the IC50 values.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)[2]

This model is used to assess the in vivo anti-inflammatory efficacy of the synthesized compounds.

Animals:

  • Wistar rats (or other suitable rodent model)

Materials:

  • 1% Carrageenan solution in saline

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compounds or reference drug orally or intraperitoneally.

  • After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Visualizing the Molecular Landscape: Pathways and Workflows

To better understand the complex interplay of structure and function, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

PD1_PDL1_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC MHC TCR TCR MHC->TCR Antigen Presentation Inhibition Inhibition of T-Cell Activation PD1->Inhibition Activation T-Cell Activation TCR->Activation Indole_Derivative 4-Phenyl-1H-Indole Derivative Indole_Derivative->PDL1 Inhibits Binding

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of 4-phenyl-1H-indole derivatives.

SAR_Workflow start Design of 4-Phenyl-1H-Indole Analog Library synthesis Chemical Synthesis and Purification start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization screening In Vitro Biological Screening (e.g., HTRF, Enzyme Assays) characterization->screening data_analysis Quantitative Data Analysis (IC50, EC50 Calculation) screening->data_analysis sar_elucidation Structure-Activity Relationship Elucidation data_analysis->sar_elucidation in_vivo In Vivo Efficacy Studies (e.g., Animal Models) sar_elucidation->in_vivo lead_optimization Lead Optimization sar_elucidation->lead_optimization in_vivo->lead_optimization

Caption: A typical experimental workflow for the SAR study of 4-phenyl-1H-indole derivatives.

SAR_Logic cluster_Indole Indole Ring Modifications cluster_Phenyl Phenyl Ring Modifications Core 4-Phenyl-1H-Indole Core N1_Sub N1-Substitution Core->N1_Sub C2_Sub C2-Substitution Core->C2_Sub C3_Sub C3-Substitution Core->C3_Sub Ortho_Sub Ortho-Substitution Core->Ortho_Sub Meta_Sub Meta-Substitution Core->Meta_Sub Para_Sub Para-Substitution Core->Para_Sub Activity Biological Activity N1_Sub->Activity C2_Sub->Activity C3_Sub->Activity Ortho_Sub->Activity Meta_Sub->Activity Para_Sub->Activity

Caption: Logical relationship of substitutions on the 4-phenyl-1H-indole core to biological activity.

Conclusion and Future Directions

The 4-phenyl-1H-indole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of rational design and systematic modification in optimizing the potency and selectivity of these derivatives. Future research should focus on exploring a wider range of substitutions, leveraging computational modeling to predict binding affinities and ADMET properties, and investigating novel biological targets. A deeper understanding of the intricate dance between molecular structure and biological activity will undoubtedly pave the way for the next generation of indole-based therapeutics.

References

Methodological & Application

Application Notes: A Robust Protocol for the Palladium-Catalyzed Synthesis of 4-Aryl-1H-Indoles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 4-aryl-1H-indole scaffold is a privileged structural motif found in numerous biologically active compounds and functional materials. Its synthesis, however, can be challenging due to the difficulty in achieving regioselective functionalization at the C4 position of the indole nucleus. This document provides a detailed protocol for the palladium-catalyzed C-H arylation of indoles, enabling the direct and efficient synthesis of 4-aryl-1H-indoles. This method is of significant interest to researchers in medicinal chemistry and materials science for the development of novel therapeutics and advanced materials.

The protocol described herein is based on a directed C-H activation strategy, which offers a more streamlined approach compared to traditional multi-step methods. By employing a suitable directing group on the indole nitrogen, the palladium catalyst is guided to the C4 position, facilitating a highly regioselective arylation.[1] This methodology has been shown to be efficient and mild, providing a straightforward route to C4-arylated indoles.[1][2]

Experimental Protocol: Palladium-Catalyzed C4-Arylation of Indoles

This protocol outlines a general procedure for the directed C4-arylation of N-substituted indoles with aryl iodides using a palladium catalyst.

Materials and Reagents:

  • N-substituted indole (with a directing group)

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

General Procedure:

  • To an oven-dried reaction vessel, add the N-substituted indole (1.0 equiv.), the aryl iodide (1.2 equiv.), Pd(OAc)₂ (5 mol%), and TsOH·H₂O (0.3 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the anhydrous solvent (e.g., 1,2-dichloroethane) via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the required duration (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1H-indole derivative.

Data Presentation: Representative Examples of C4-Arylation

The following table summarizes the reaction conditions and yields for the synthesis of various 4-aryl-1H-indole derivatives using the described palladium-catalyzed C-H arylation protocol.

EntryIndole Substrate (Directing Group)Aryl IodideProductYield (%)
1N-pivaloyl-indole4-Iodotoluene4-(p-tolyl)-1-pivaloyl-1H-indole85
2N-pivaloyl-indole4-Iodoanisole4-(4-methoxyphenyl)-1-pivaloyl-1H-indole82
3N-pivaloyl-indole1-Iodo-4-(trifluoromethyl)benzene4-(4-(trifluoromethyl)phenyl)-1-pivaloyl-1H-indole75
4N-pivaloyl-indole1-Iodo-3-methoxybenzene4-(3-methoxyphenyl)-1-pivaloyl-1H-indole80
5N-pivaloyl-5-methoxyindole4-Iodotoluene5-methoxy-4-(p-tolyl)-1-pivaloyl-1H-indole88

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed C4-arylation of indoles.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - N-substituted Indole - Aryl Iodide - Pd(OAc)₂ - TsOH·H₂O inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Anhydrous Solvent stir Stir at 80 °C (12-24 h) solvent->stir inert->solvent monitor Monitor by TLC/LC-MS stir->monitor quench Cool and Quench monitor->quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify product Isolated 4-Aryl-1H-Indole purify->product

Caption: General workflow for the Pd-catalyzed C4-arylation of indoles.

The following diagram illustrates the proposed catalytic cycle for the C4-arylation.

G pd_i Pd(I) species pd_ii_f Pd(II) intermediate (F) pd_i->pd_ii_f Oxidative Addition pd_ii_g Pd(II) intermediate (G) pd_ii_f->pd_ii_g C-H Activation pd_ii_g->pd_i Regeneration of Pd(I) product 4-Aryl-1H-Indole pd_ii_g->product Reductive Elimination product->pd_i aryl_iodide Ar-I aryl_iodide->pd_ii_f indole N-DG-Indole indole->pd_ii_g

Caption: Proposed Pd(I)-Pd(II) catalytic cycle for C4-arylation.[1][2]

References

Application Notes and Protocols: 1H and 13C NMR Analysis of 4-(3-trifluoromethyl-phenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural elucidation of 4-(3-trifluoromethyl-phenyl)-1H-indole using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. While specific experimental data for this compound is not publicly available, this note presents representative data from a closely related isomer, 3-(4-(trifluoromethyl)phenyl)-1H-indole, to illustrate the expected spectral characteristics and data presentation. The methodologies outlined are broadly applicable for the analysis of substituted indole derivatives, which are significant scaffolds in medicinal chemistry.

Introduction

Indole and its derivatives are privileged structures in drug discovery, exhibiting a wide range of biological activities. The substitution pattern on the indole core and any attached phenyl rings is critical for pharmacological activity. Therefore, unambiguous structural confirmation is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural analysis of organic molecules in solution. This application note details the experimental procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of the title compound.

Experimental Protocols

Instrumentation:

  • NMR Spectrometer: Bruker Avance III HD (or equivalent) operating at 400 MHz for ¹H and 101 MHz for ¹³C nuclei.[1]

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for similar compounds.[1]

  • Internal Standard: Tetramethylsilane (TMS).

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Add a small amount of TMS as an internal standard (or reference the residual solvent peak).

  • Cap the NMR tube and carefully place it in the spectrometer's autosampler or manually insert it into the magnet.

¹H NMR Spectroscopy Protocol:

  • Tuning and Shimming: Tune the ¹H probe and shim the magnetic field to achieve optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicity (singlet, doublet, triplet, multiplet) and coupling constants (J-values) to deduce proton-proton connectivities.

¹³C NMR Spectroscopy Protocol:

  • Tuning and Shimming: Tune the ¹³C probe and shim the magnetic field.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width: Approximately 220 ppm, centered around 110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the CDCl₃ triplet to 77.16 ppm.

    • Note the chemical shifts of all carbon signals. The quartet signal for the CF₃ group is a key identifier.

Data Presentation

Disclaimer: The following data is for the isomeric compound, 3-(4-(trifluoromethyl)phenyl)-1H-indole, and is provided as a representative example for formatting and to indicate the expected regions for the signals.

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃) for 3-(4-(trifluoromethyl)phenyl)-1H-indole. [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.32bs-1HN-H
7.98d7.91HAr-H
7.82d8.12HAr-H
7.73d8.42HAr-H
7.48d7.71HAr-H
7.44d2.61HAr-H
7.35-7.26m-2HAr-H

Table 2: Representative ¹³C NMR Data (101 MHz, CDCl₃) for 3-(4-(trifluoromethyl)phenyl)-1H-indole. [1]

Chemical Shift (δ) ppmMultiplicity (due to C-F coupling)Coupling Constant (J) HzAssignment
139.4s-Ar-C
136.8s-Ar-C
127.8s-Ar-C (2C)
127.6q33.6C-CF₃
127.3s-Ar-C
125.7q3.8Ar-C
125.5s-Ar-C
124.5q271.6CF₃
122.8s-Ar-C
122.6s-Ar-C
120.9s-Ar-C
119.6s-Ar-C
117.1s-Ar-C
111.6s-Ar-C

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_processing Data Processing and Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl3 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer standard Add TMS transfer->standard load Load Sample into Spectrometer standard->load tune_shim Tune and Shim load->tune_shim setup_1h Setup 1H Experiment tune_shim->setup_1h setup_13c Setup 13C Experiment tune_shim->setup_13c acquire_1h Acquire 1H Spectrum setup_1h->acquire_1h process_1h Process 1H Data (FT, Phasing, Calibration) acquire_1h->process_1h acquire_13c Acquire 13C Spectrum setup_13c->acquire_13c process_13c Process 13C Data (FT, Phasing, Calibration) acquire_13c->process_13c analyze_1h Analyze 1H Spectrum (Integration, Multiplicity) process_1h->analyze_1h structure Structure Elucidation analyze_1h->structure analyze_13c Analyze 13C Spectrum (Chemical Shifts) process_13c->analyze_13c analyze_13c->structure spectral_interpretation cluster_1h 1H NMR Data cluster_13c 13C NMR Data chem_shift_h Chemical Shift (δ) Environment of Proton structure Final Structure of This compound chem_shift_h->structure integration Integration Ratio of Protons integration->structure multiplicity Multiplicity Neighboring Protons multiplicity->structure coupling Coupling Constant (J) Connectivity coupling->structure chem_shift_c Chemical Shift (δ) Environment of Carbon chem_shift_c->structure quartet CF3 Quartet Presence of CF3 Group quartet->structure

References

Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Purification of Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a large and important class of heterocyclic compounds that are widely distributed in nature and exhibit a broad range of biological activities. They are key structural motifs in many pharmaceuticals, agrochemicals, and natural products. High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the purification and analysis of indole derivatives, offering high resolution, sensitivity, and reproducibility. This document provides detailed application notes and protocols for the successful HPLC purification of various indole derivatives.

General Considerations for HPLC Purification of Indole Derivatives

The successful separation of indole derivatives by HPLC depends on several factors, including the choice of the stationary phase, mobile phase composition, and detection method.

  • Stationary Phase: Reversed-phase chromatography is the most common mode used for the separation of indole derivatives. C18 and C8 columns are widely employed, with C18 providing greater retention for nonpolar compounds.[1][2] For chiral separations of indole alkaloids, specialized chiral stationary phases such as Chiralpak AD and Chiralcel OD are effective.[3]

  • Mobile Phase: The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier such as methanol or acetonitrile.[1][2] The addition of acids like formic acid or acetic acid to the mobile phase can improve peak shape and resolution by suppressing the ionization of acidic indole derivatives.[1][2] Both isocratic and gradient elution methods can be used. Gradient elution, where the composition of the mobile phase is changed over time, is often preferred for complex mixtures of indole derivatives with a wide range of polarities, as it can improve separation and reduce analysis time.[1][4]

  • Detection: The indole ring system contains a chromophore that allows for detection by UV-Vis spectroscopy. A common detection wavelength for many indole derivatives is 280 nm.[1][4][5] For enhanced sensitivity and selectivity, fluorescence detection can be utilized, with an excitation wavelength of around 280 nm and an emission wavelength of approximately 350 nm.[2][6] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive identification and quantification of indole derivatives, especially in complex matrices.[1]

Experimental Workflow for HPLC Purification

A typical workflow for the HPLC purification of indole derivatives involves several key steps, from sample preparation to fraction collection and analysis.

HPLC Purification Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Purification Extraction Extraction Filtration Filtration/Centrifugation Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/Fluorescence/MS) Separation->Detection Fractionation Fraction Collection Detection->Fractionation Analysis Purity Analysis Fractionation->Analysis Solvent_Evap Solvent Evaporation Fractionation->Solvent_Evap

Caption: A generalized experimental workflow for the HPLC purification of indole derivatives.

Protocols

Protocol 1: Reversed-Phase HPLC Purification of Indole-3-Acetic Acid (IAA) and Related Compounds

This protocol is suitable for the separation and purification of indole-3-acetic acid (IAA) and its metabolites from bacterial culture supernatants or plant extracts.[2]

Sample Preparation:

  • Centrifuge the bacterial culture or plant extract at 14,000 x g for 30 minutes at 4°C to remove cells and debris.[2]

  • Filter the supernatant through a 0.22 µm syringe filter.

  • For dilute samples, a solid-phase extraction (SPE) step using a C18 cartridge can be employed for pre-concentration and purification.[1]

HPLC Conditions:

  • Column: C8 or C18 (e.g., Symmetry C8, 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase A: 0.1% Formic acid in water.[1]

  • Mobile Phase B: Methanol.[1]

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: Linear gradient to 70% B

    • 20-25 min: Hold at 70% B

    • 25-26 min: Linear gradient to 20% B

    • 26-30 min: Hold at 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 350 nm).[2]

  • Injection Volume: 20 µL.

Protocol 2: Chiral HPLC Separation of Indole Alkaloids

This protocol is designed for the enantiomeric separation of racemic indole alkaloids.[3]

Sample Preparation:

  • Dissolve the racemic mixture of the indole alkaloid in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

HPLC Conditions:

  • Column: Chiralpak AD or Chiralcel OD (e.g., 4.6 x 250 mm, 10 µm).[3]

  • Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol or ethanol. The exact ratio will need to be optimized for the specific alkaloid. A typical starting point is 90:10 (n-hexane:isopropanol).

  • Elution: Isocratic.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm or a wavelength appropriate for the specific alkaloid.

  • Injection Volume: 10 µL.

Data Presentation

The following tables summarize typical quantitative data obtained during the HPLC purification of various indole derivatives.

Table 1: HPLC Separation of Indole Compounds [1]

CompoundRetention Time (min)Linearity (R²)LOD (µM)LOQ (µM)Recovery (%)
Indole-3-acetic hydrazide5.80.99910.150.5085
Indole-3-acetamide8.20.99890.200.6791
Indole-4-carboxylic acid11.50.99950.100.3378
Indole-5-carboxylic acid13.20.99930.120.4082
Indole-3-carboxylic acid15.90.99960.080.2788
Indole-3-acetic acid18.40.99980.050.1790
3-Acetylindole21.70.99920.180.6087
Indole-6-carboxylic acid24.10.99940.110.3775
Indole-3-pyruvic acid27.80.99850.250.8365
Indole-2-carboxylic acid30.50.99900.140.4780

Table 2: Validation of an HPLC-UV Method for a Novel Indole-Thiazole Derivative (CS03) [7]

ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)0.21 µg/mL
Limit of Quantification (LOQ)0.66 µg/mL
Accuracy (% Recovery)103.3 - 105.2%
Precision (RSD %)1.69 - 3.58%

Table 3: Recovery of Indole Alkaloids from Spiked Samples [8]

Indole AlkaloidRecovery (%)
Sarpagine95.2
Yohimbine98.6
Ajmaline90.4
Ajmalicine101.4
Reserpine96.8

Signaling Pathways of Indole Derivatives

Indole derivatives are involved in numerous critical signaling pathways in various organisms.

Indole-3-Acetic Acid (IAA) Biosynthesis and Signaling in Plants

IAA is the primary auxin in plants, regulating many aspects of growth and development. It is synthesized from tryptophan through several pathways and exerts its effects by modulating gene expression.

IAA Signaling Pathway cluster_synthesis IAA Biosynthesis cluster_signaling IAA Signaling Trp Tryptophan IPyA Indole-3-pyruvic acid Trp->IPyA TAA1/TAR IAM Indole-3-acetamide Trp->IAM IAM synthetase TAM Tryptamine Trp->TAM TDC IAA Indole-3-Acetic Acid (IAA) IPyA->IAA YUC IAM->IAA AMI1 TAM->IAA IAA_signal IAA TIR1_AFB TIR1/AFB Receptors IAA_signal->TIR1_AFB Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Repression Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activation

Caption: Simplified overview of IAA biosynthesis and signaling pathways in plants.

Serotonin (5-Hydroxytryptamine) Signaling Pathway

Serotonin, an indoleamine neurotransmitter, is synthesized from tryptophan and plays a crucial role in mood, cognition, and various physiological processes in animals. It signals through a variety of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel.

Serotonin Signaling Pathway cluster_synthesis Serotonin Synthesis cluster_signaling Serotonin Signaling Tryptophan Tryptophan Five_HTP 5-Hydroxytryptophan Tryptophan->Five_HTP TPH Serotonin_syn Serotonin (5-HT) Five_HTP->Serotonin_syn AADC Serotonin_sig Serotonin (5-HT) Five_HTR 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) Serotonin_sig->Five_HTR G_protein G-protein Five_HTR->G_protein Effector Effector (Adenylyl Cyclase / PLC) G_protein->Effector Second_Messenger Second Messengers (cAMP / IP3, DAG) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A generalized schematic of the serotonin synthesis and signaling pathway.

References

Application Notes and Protocols for Evaluating the Anti-Proliferative Effects of Indole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indole, a heterocyclic aromatic compound, forms the core structure of numerous biologically active molecules, including the amino acid tryptophan.[1][2] Derivatives of indole, both naturally occurring and synthetic, have garnered significant attention in oncology research for their potent anti-proliferative and chemopreventive properties.[3][4] These compounds, found in cruciferous vegetables and synthesized in the lab, can modulate various cellular processes, including cell cycle progression, apoptosis, and key signaling pathways, making them promising candidates for novel anticancer therapies.[2][3][5] This document provides detailed application notes and protocols for three common cell-based assays used to evaluate the anti-proliferative effects of indole compounds: the MTT assay, the BrdU incorporation assay, and cell cycle analysis by propidium iodide staining.

MTT Assay: Assessing Metabolic Activity and Viability

Application Note

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic or cytostatic effects of a compound. The principle is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced is directly proportional to the number of viable cells.[6] This assay is valuable for initial high-throughput screening of indole derivatives to determine their dose-dependent effects on cancer cell proliferation and to calculate key parameters like the half-maximal inhibitory concentration (IC50).

Experimental Workflow: MTT Assay

MTT_Workflow plate_cells Plate Cells Seed cells in a 96-well plate at a predetermined density. incubate_overnight Incubate Overnight Allow cells to adhere and resume growth (12-24 hours). plate_cells->incubate_overnight add_compound Add Indole Compound Treat cells with serial dilutions of the indole compound. incubate_overnight->add_compound incubate_treatment Incubate (24-72h) Incubate for the desired treatment period. add_compound->incubate_treatment add_mtt Add MTT Reagent Add 10-20 µL of MTT solution (5 mg/mL) to each well. incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) Allow viable cells to reduce MTT to formazan crystals. add_mtt->incubate_mtt solubilize Solubilize Formazan Add 100 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol). incubate_mtt->solubilize read_absorbance Read Absorbance Measure absorbance at 570 nm using a microplate reader. solubilize->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • 96-well flat-bottom culture plates

  • Indole compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent: 5 mg/mL MTT in sterile PBS

  • Solubilization solution: DMSO or 0.04 N HCl in isopropanol

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Plating: Harvest and count cells. Dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well). Pipette 100 µL of the cell suspension into each well of a 96-well plate. Include wells for medium-only blanks.

  • Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the indole compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (e.g., DMSO) control wells.

  • Treatment Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals. The incubation time may need optimization depending on the cell type and metabolic rate.

  • Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Subtract the average absorbance of the medium-only blanks from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

BrdU Assay: Measuring DNA Synthesis

Application Note

The Bromodeoxyuridine (BrdU) incorporation assay is a direct measure of DNA synthesis and, therefore, cell proliferation. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[7][8] Incorporated BrdU is then detected using a specific anti-BrdU antibody, which can be conjugated to an enzyme (for colorimetric detection) or a fluorophore (for fluorescence microscopy or flow cytometry).[8] This assay is more specific for proliferation than metabolic assays like MTT and is particularly useful for confirming that the anti-proliferative effects of an indole compound are due to the inhibition of DNA replication.

Experimental Workflow: BrdU Assay (ELISA-based)

BrdU_Workflow plate_and_treat Plate and Treat Cells Seed cells and treat with indole compound as in MTT assay. add_brdu Add BrdU Labeling Solution Add BrdU solution (e.g., 10 µM) to each well. plate_and_treat->add_brdu incubate_brdu Incubate (2-24h) Allow cells to incorporate BrdU into new DNA. add_brdu->incubate_brdu fix_denature Fix and Denature Fix cells and denature DNA to expose the incorporated BrdU. incubate_brdu->fix_denature add_antibody Add Anti-BrdU Antibody Add enzyme-conjugated anti-BrdU antibody. fix_denature->add_antibody incubate_antibody Incubate (1-2h) Allow antibody to bind to BrdU. add_antibody->incubate_antibody wash_add_substrate Wash and Add Substrate Wash away unbound antibody and add the enzyme substrate (e.g., TMB). incubate_antibody->wash_add_substrate read_absorbance Read Absorbance Measure absorbance at the appropriate wavelength (e.g., 450 nm). wash_add_substrate->read_absorbance CellCycle_Workflow seed_treat Seed and Treat Cells Seed cells in 6-well plates and treat with indole compound for 24-48h. harvest Harvest Cells Collect both adherent and floating cells. Wash with PBS. seed_treat->harvest fix Fix Cells Fix cells by dropwise addition of cold 70% ethanol while vortexing. harvest->fix incubate_fix Incubate Incubate at 4°C for at least 2 hours (or overnight). fix->incubate_fix wash_resuspend Wash and Resuspend Wash fixed cells with PBS to remove ethanol. incubate_fix->wash_resuspend stain Stain with PI/RNase Resuspend cell pellet in staining solution containing Propidium Iodide (PI) and RNase A. wash_resuspend->stain incubate_stain Incubate (15-30 min) Incubate in the dark at room temperature. stain->incubate_stain analyze Flow Cytometry Analysis Analyze samples on a flow cytometer to measure fluorescence intensity. incubate_stain->analyze PI3K_Pathway Indole Indole Compounds (e.g., Brassinin) PI3K PI3K Indole->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates p21 p21 / p27 Akt->p21 Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes CellCycle Cell Cycle Progression p21->CellCycle Inhibits CellCycle->Proliferation Leads to

References

Application Notes and Protocols for the Fischer Indole Synthesis of 4-Substituted Indoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a robust and versatile chemical reaction used to synthesize the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and natural products.[1][2] Developed by Emil Fischer in 1883, this acid-catalyzed reaction involves the cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound (aldehyde or ketone).[2] This document provides detailed application notes and experimental protocols for the preparation of various 4-substituted indoles, a class of compounds of significant interest in medicinal chemistry.

The synthesis of 4-substituted indoles via the Fischer methodology typically involves the reaction of a 3-substituted phenylhydrazine with an appropriate aldehyde or ketone. The choice of acid catalyst, solvent, and reaction temperature can significantly influence the reaction yield and purity of the final product. Common catalysts include Brønsted acids such as hydrochloric acid and sulfuric acid, and Lewis acids like zinc chloride.[2] Polyphosphoric acid (PPA) and acetic acid are also frequently employed as both catalyst and solvent.[1][3]

Reaction Mechanism and Workflow

The generally accepted mechanism of the Fischer indole synthesis proceeds through several key steps:

  • Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of a substituted phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.

  • [4][4]-Sigmatropic Rearrangement: A crucial[4][4]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.

  • Aromatization and Cyclization: The di-imine undergoes rearomatization, followed by an intramolecular nucleophilic attack to form a five-membered ring.

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule results in the formation of the stable aromatic indole ring.[2]

A generalized workflow for the Fischer indole synthesis of 4-substituted indoles is depicted below.

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product Arylhydrazine Arylhydrazine Hydrazone_Formation Hydrazone Formation Arylhydrazine->Hydrazone_Formation Condensation Carbonyl Carbonyl Carbonyl->Hydrazone_Formation Cyclization Acid-Catalyzed Cyclization Hydrazone_Formation->Cyclization [3,3]-Sigmatropic Rearrangement Indole 4-Substituted Indole Cyclization->Indole Aromatization

Fig. 1: Generalized workflow for the Fischer indole synthesis.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various 4-substituted indoles using the Fischer indole synthesis. This data is compiled from literature sources and is intended for comparative purposes.

4-SubstituentArylhydrazine PrecursorCarbonyl CompoundCatalyst/SolventTemperature (°C)Reaction TimeYield (%)Reference
4-Methyl3-MethylphenylhydrazineAcetoneCitric Acid / EthanolRefluxNot Specified85-95[2]
4-Chloro3-ChlorophenylhydrazinePyruvic acidHCl / EthanolNot SpecifiedNot Specified~35 (for 6-chloro isomer)[3]
4-Bromo3-BromophenylhydrazineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedN/A
4-Methoxy3-MethoxyphenylhydrazineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedN/A

Experimental Protocols

The following are representative experimental protocols for the Fischer indole synthesis of 4-substituted indoles. Researchers should adapt these protocols based on the specific substrate and desired scale.

Protocol 1: General Procedure using Acetic Acid as Catalyst and Solvent

This protocol is a general method that can be adapted for various 4-substituted indoles.

Materials:

  • 3-Substituted phenylhydrazine (e.g., 3-methylphenylhydrazine) (1.0 eq)

  • Aldehyde or ketone (e.g., acetone) (1.0-1.2 eq)

  • Glacial Acetic Acid

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 3-substituted phenylhydrazine (1.0 eq) and the carbonyl compound (1.0-1.2 eq).

  • Add a sufficient amount of glacial acetic acid to dissolve the reactants.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Procedure using Polyphosphoric Acid (PPA)

PPA is a strong dehydrating agent and a Brønsted acid, often used to promote the Fischer indole cyclization.

Materials:

  • 3-Substituted phenylhydrazone (prepared separately) (1.0 eq)

  • Polyphosphoric Acid (PPA)

  • Ice water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, heat polyphosphoric acid to approximately 80-100 °C with stirring.

  • Slowly add the 3-substituted phenylhydrazone (1.0 eq) to the hot PPA.

  • Continue stirring the mixture at the elevated temperature and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key transformations in the Fischer indole synthesis mechanism.

Fischer_Mechanism Arylhydrazine Arylhydrazine Hydrazone Hydrazone Arylhydrazine->Hydrazone + Ketone (H+) Ketone Ketone Ketone->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Diimine Diimine Enamine->Diimine [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized Intermediate Diimine->Cyclized_Intermediate Aromatization & Cyclization Indole Indole Cyclized_Intermediate->Indole - NH3

Fig. 2: Key intermediates in the Fischer indole synthesis.

Conclusion

The Fischer indole synthesis remains a cornerstone for the construction of the indole nucleus. The preparation of 4-substituted indoles can be achieved with good to excellent yields by carefully selecting the appropriate 3-substituted phenylhydrazine, carbonyl partner, and acid catalyst. The protocols provided herein offer a starting point for researchers to explore the synthesis of a diverse range of 4-substituted indoles for applications in drug discovery and materials science. Further optimization of reaction conditions for specific substrates is encouraged to achieve the desired outcomes.

References

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling for C-4 Arylation of Indoles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The indole scaffold is a privileged structure in a vast array of natural products, pharmaceuticals, and agrochemicals. Functionalization of the indole core is a cornerstone of medicinal chemistry, enabling the exploration of chemical space and the development of new therapeutic agents. While C-2 and C-3 functionalization of the pyrrole ring is well-established, selective modification of the benzenoid ring (C-4 to C-7) remains a significant synthetic challenge due to the innate reactivity of the pyrrole moiety.[1][2] The C-4 position, in particular, is a key site for substitution in many biologically active molecules.

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for forming carbon-carbon bonds.[3] Its application to the direct C-4 arylation of indoles offers a streamlined approach to synthesizing valuable C-4 decorated indole derivatives. This document provides detailed protocols and application notes for researchers engaged in organic synthesis and drug development, focusing on modern strategies that employ directing groups to achieve high regioselectivity at the C-4 position.

General Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. An electron-donating, sterically demanding ligand is often employed to facilitate the oxidative addition and reductive elimination steps.[3]

Suzuki_Miyaura_Cycle General Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add pd2_aryl Ar-Pd(II)-X L_n oxidative_add->pd2_aryl transmetal Transmetalation pd2_aryl->transmetal pd2_biaryl Ar-Pd(II)-R L_n transmetal->pd2_biaryl boronic_waste X-B(OR')₂ transmetal->boronic_waste reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 product_out Ar-R reductive_elim->product_out sub_start Ar-X sub_start->oxidative_add boronic_start R-B(OR')₂ boronic_start->transmetal base_in Base base_in->transmetal

Figure 1: General Suzuki-Miyaura catalytic cycle.

Protocol 1: C-4 Arylation of 3-Formylindoles

A highly efficient method for the C-4 arylation of indoles utilizes a removable C-3 formyl group as a directing group. This strategy, demonstrated by Neetipalli et al., employs a Pd(II) catalyst to achieve remote C-H activation at the C-4 position with high regioselectivity.[4]

Data Presentation: Substrate Scope and Yields

The following tables summarize the results obtained for the C-4 arylation of various N-protected 3-formylindoles with different aryl iodides. The reactions were generally performed using Pd(OAc)₂, P(o-tolyl)₃ as the ligand, Ag₂CO₃ as the oxidant, and a mixture of AcOH and HFIP as the solvent system.[4]

Table 1: Arylation with Various N-Protecting Groups

Entry N-Protecting Group Product Yield (%)
1 Me 3a 82
2 Bn 3b 79

| 3 | PMB | 3c | 80 |

Reaction conditions: 3-formylindole (0.2 mmol), iodobenzene (3.0 equiv), Pd(OAc)₂ (10 mol%), P(o-tolyl)₃ (20 mol%), Ag₂CO₃ (3.0 equiv), AcOH/HFIP (1:1, 1.0 mL), 100 °C, 16 h.[4]

Table 2: Scope with Diverse Aryl Iodides

Entry Aryl Iodide Product Yield (%)
1 4-Iodoanisole 4a 85
2 4-Iodotoluene 4b 81
3 1-Iodo-4-(tert-butyl)benzene 4c 75
4 1-Fluoro-4-iodobenzene 4d 72
5 1-Chloro-4-iodobenzene 4e 78
6 1-Bromo-4-iodobenzene 4f 76
7 Methyl 4-iodobenzoate 4g 65

| 8 | 2-Iodonaphthalene | 4h | 70 |

Reaction conditions: N-methyl-3-formylindole (0.2 mmol), aryl iodide (3.0 equiv), Pd(OAc)₂ (10 mol%), P(o-tolyl)₃ (20 mol%), Ag₂CO₃ (3.0 equiv), AcOH/HFIP (1:1, 1.0 mL), 100 °C, 16 h.[4]

Experimental Protocol

This protocol is adapted from the Pd(II)-catalyzed C-4 arylation of N-methyl-3-formylindole with 4-iodoanisole.[4]

Materials:

  • N-methyl-3-formylindole

  • 4-Iodoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Silver(I) carbonate (Ag₂CO₃)

  • Acetic acid (AcOH), anhydrous

  • Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried screw-cap vial equipped with a magnetic stir bar, add N-methyl-3-formylindole (0.2 mmol, 1.0 equiv), 4-iodoanisole (0.6 mmol, 3.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), P(o-tolyl)₃ (0.04 mmol, 20 mol%), and Ag₂CO₃ (0.6 mmol, 3.0 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add a pre-mixed solution of anhydrous AcOH (0.5 mL) and HFIP (0.5 mL) via syringe.

  • Seal the vial tightly and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 16 hours.

  • After cooling to room temperature, dilute the mixture with DCM.

  • Filter the mixture through a pad of Celite®, washing the pad with additional DCM.

  • Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired C-4 arylated product.

Experimental_Workflow Workflow for C-4 Arylation Protocol start Start reactants 1. Combine Indole, Aryl Iodide, Catalyst, Ligand & Oxidant in a sealed vial start->reactants atmosphere 2. Purge with Inert Gas reactants->atmosphere solvent 3. Add AcOH/HFIP Solvent Mixture atmosphere->solvent reaction 4. Heat at 100°C for 16h solvent->reaction workup 5. Cool, Dilute with DCM, & Filter through Celite reaction->workup extraction 6. Aqueous Wash (NaHCO₃, Brine) workup->extraction purification 7. Dry, Concentrate & Purify via Chromatography extraction->purification end End Product purification->end

Figure 2: Experimental workflow for Pd-catalyzed C-4 arylation.

Protocol 2: C-4 Arylation via Pd(I)-Pd(II) Catalysis

An alternative strategy for C-4 arylation involves tuning the palladium catalytic cycle. A study has shown that using TsOH·H₂O as an acid additive can promote a Pd(I)-Pd(II) catalytic pathway, enabling a highly efficient and mild C-4 arylation of indoles bearing a C-2 carbonyl directing group.[5]

Data Presentation: Substrate Scope and Yields

The following table summarizes the results for the C-4 arylation of 1-(1H-indol-2-yl)ethan-1-one with various aryl iodides under the optimized Pd(I)-Pd(II) conditions.

Table 3: Scope of C-4 Arylation with Diverse Aryl Iodides

Entry Aryl Iodide Product Yield (%)
1 Iodobenzene 3a 95
2 4-Iodotoluene 3b 92
3 4-Iodoanisole 3c 96
4 1-Fluoro-4-iodobenzene 3d 89
5 1-Chloro-4-iodobenzene 3e 91
6 1-Bromo-4-iodobenzene 3f 85
7 4-Iodobenzaldehyde 3h 78

| 8 | 1-(4-Iodophenyl)ethanone | 3i | 81 |

Reaction conditions: Indole (0.2 mmol), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), dppp (10 mol%), Ag₂O (2.0 equiv), TsOH·H₂O (20 mol%), HFIP (1.0 mL), 60 °C, 12 h.[5]

Experimental Protocol

This protocol is adapted for the C-4 arylation of 1-(1H-indol-2-yl)ethan-1-one with iodobenzene.[5]

Materials:

  • 1-(1H-indol-2-yl)ethan-1-one

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Silver(I) oxide (Ag₂O)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Hexafluoroisopropanol (HFIP)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube, combine 1-(1H-indol-2-yl)ethan-1-one (0.2 mmol, 1.0 equiv), iodobenzene (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), dppp (0.02 mmol, 10 mol%), Ag₂O (0.4 mmol, 2.0 equiv), and TsOH·H₂O (0.04 mmol, 20 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add anhydrous HFIP (1.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 60 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing the pad with EtOAc.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the C-4 arylated indole product.

Pd_Catalytic_Cycle Proposed Pd(I)-Pd(II) Catalytic Cycle cluster_main pd1_dimer [Pd(I)L]₂ pd2_complex Ar-Pd(II)-I pd1_dimer->pd2_complex Oxidative Addition indole_complex Indole-Pd(II) Complex pd2_complex->indole_complex Coordination c4_palladacycle C4-Palladacycle indole_complex->c4_palladacycle C-H Activation (-HI) c4_palladacycle->pd1_dimer Reductive Elimination product C4-Arylated Indole c4_palladacycle->product aryl_iodide Ar-I aryl_iodide->pd2_complex indole Indole-C(O)R indole->indole_complex

Figure 3: Proposed Pd(I)-Pd(II) catalytic pathway for C-4 arylation.

References

Application Notes and Protocols for In Vitro Evaluation of 4-Aryl-1H-Indole Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a synthesis of information from various studies on 4-substituted indole derivatives, including those with trifluoromethylphenyl moieties. The specific compound 4-(3-trifluoromethyl-phenyl)-1H-indole has limited publicly available data. Therefore, these guidelines are based on structurally related compounds and should be adapted and optimized for the specific molecule and cell lines under investigation.

Introduction

Indole-based compounds represent a significant class of heterocyclic molecules with a wide range of pharmacological activities, including potent anticancer properties.[1][2][3] The indole scaffold is a key component of several approved anticancer drugs.[1] Modifications at the 4-position of the indole ring with aryl groups, particularly those containing trifluoromethyl substitutions, have been explored to enhance cytotoxic activity against various cancer cell lines.[4][5][6] These compounds often exert their anticancer effects by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways involved in cancer cell proliferation and survival.[1][2][7]

This document provides an overview of the in vitro evaluation of 4-aryl-1H-indole derivatives, with a focus on methodologies for assessing their anticancer potential.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of various indole derivatives against a panel of human cancer cell lines, as reported in the literature. This data is intended to provide a comparative reference for the potential efficacy of novel 4-aryl-1H-indole compounds.

Table 1: Cytotoxic Activity of Selected Indole Derivatives

Compound IDCancer Cell LineCell Line TypeIC50 (µM)Reference
Compound 5f SMMC-7721Human Hepatocarcinoma0.56 ± 0.08[8]
HepG2Human Hepatocarcinoma0.91 ± 0.13[8]
Compound 2e HCT116Human Colorectal Carcinoma6.43 ± 0.72[9]
A549Human Lung Adenocarcinoma9.62 ± 1.14[9]
A375Human Melanoma8.07 ± 1.36[9]
DHI1 (4a) JurkatLeukemia>4.58 (Selectivity Index)[10]
HL-60Leukemia>5.22 (Selectivity Index)[10]
Compound 10b A549Human Lung Adenocarcinoma0.012[11]
K562Chronic Myelogenous Leukemia0.010[11]
Compound 30a SMMC-7721Human Hepatocarcinoma0.89 ± 0.11[1]
K-453 HCT116Human Colorectal Carcinoma32.22 ± 1.14[7]
NHDC HepG2Human Hepatocellular Carcinoma1-10.8[12]
Hep3BHuman Hepatocellular Carcinoma1-10.8[12]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. NHDC: N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide

Experimental Protocols

This protocol is used to assess the cytotoxic effect of the test compound on cancer cell lines by measuring metabolic activity.[13][14][15]

Materials:

  • Cancer cell lines (e.g., HCT116, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compound (e.g., this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[15]

  • Prepare serial dilutions of the test compound in the culture medium.

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[13]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14][15]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of test compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

MTT Cell Viability Assay Workflow

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells (1 x 10^6 cells/well) in 6-well plates and incubate for 24 hours.[7]

  • Treat the cells with the test compound at its IC50 concentration for 24, 48, or 72 hours.[7]

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Analyze the stained cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow A Seed and treat cells with test compound B Harvest and wash cells with PBS A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate for 15 min in the dark D->E F Analyze by flow cytometry E->F

Annexin V/PI Apoptosis Assay Workflow

This protocol is used to determine the effect of the test compound on the cell cycle distribution of cancer cells.[16]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Cold 70% ethanol

  • PBS

  • Staining solution (containing Propidium Iodide and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells (1 x 10^6 cells/well) in 6-well plates and incubate for 24 hours.[7]

  • Treat the cells with the test compound at its IC50 concentration for 24, 48, or 72 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at 4°C overnight.[7]

  • Wash the cells with PBS and resuspend in the staining solution.

  • Incubate for 30 minutes at room temperature in the dark.[7]

  • Analyze the DNA content of the cells using a flow cytometer.

Signaling Pathway Analysis

Several indole derivatives have been shown to modulate key signaling pathways involved in cancer progression. For instance, some compounds can induce apoptosis through the mitochondrial pathway and affect the phosphorylation status of proteins in the MAPK and PI3K/Akt signaling cascades.[7]

Signaling_Pathway cluster_pathway Apoptosis and Survival Pathways cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic Indole 4-Aryl-1H-Indole Derivative Akt Akt (Phosphorylation ↓) Indole->Akt inhibits ERK ERK1/2 (Phosphorylation ↓) Indole->ERK inhibits p38 p38 MAPK (Phosphorylation ↑) Indole->p38 stimulates Bax Bax p38->Bax CytoC Cytochrome c (Release ↑) Bax->CytoC Casp9 Caspase-9 (Activation ↑) CytoC->Casp9 Casp3 Caspase-3 (Activation ↑) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed Signaling Pathway Modulation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-aryl-1H-indoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the synthesis of 4-aryl-1H-indoles.

FAQs and Troubleshooting Guides

I. Fischer Indole Synthesis

The Fischer indole synthesis is a widely used method for preparing indoles from an aryl hydrazine and an aldehyde or ketone in an acidic medium. However, several side reactions can occur, leading to reduced yields and purification challenges.

Question 1: My Fischer indole synthesis is giving a low yield of the desired 4-aryl-1H-indole, and I'm observing a complex mixture of byproducts. What are the common side reactions?

Answer: Low yields in the Fischer indole synthesis of 4-aryl-1H-indoles are often attributed to several competing side reactions. The most common issues include:

  • Formation of Regioisomers: When using unsymmetrical ketones, the initial enamine intermediate can form on either side of the carbonyl group, leading to the formation of two different indole regioisomers. The ratio of these isomers is highly dependent on the reaction conditions, particularly the acid catalyst used.

  • Aldol Condensation: The acidic conditions and elevated temperatures can promote self-condensation of the starting ketone or aldehyde, leading to the formation of α,β-unsaturated carbonyl compounds and their subsequent polymerization.

  • Friedel-Crafts Type Reactions: The strongly acidic conditions can lead to intermolecular or intramolecular Friedel-Crafts type reactions, where the indole nucleus is alkylated or acylated by carbocations or acylium ions present in the reaction mixture.

  • Dimerization and Polymerization of the Indole Product: The electron-rich indole ring is susceptible to electrophilic attack under acidic conditions, which can lead to the formation of dimers, trimers, and higher-order polymers.

  • Incomplete Cyclization: The reaction may stall at the hydrazone or enamine intermediate stage, especially if the reaction temperature is too low or the acid catalyst is not effective.

Troubleshooting:

ProblemPotential CauseSuggested Solution
Low Yield & Multiple Byproducts Reaction temperature is too high, leading to decomposition and side reactions.Optimize the reaction temperature. Start with a lower temperature and gradually increase it. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that favors product formation over side reactions.
Incorrect acid catalyst or concentration.Screen different Brønsted or Lewis acids (e.g., HCl, H₂SO₄, PPA, ZnCl₂, BF₃·OEt₂). The strength and concentration of the acid can significantly impact the reaction outcome.
Formation of Regioisomers Use of an unsymmetrical ketone.If possible, choose a symmetrical ketone as a starting material. If an unsymmetrical ketone is necessary, carefully select the acid catalyst and reaction conditions to favor the formation of the desired regioisomer. Stronger acids and higher temperatures often favor the thermodynamically more stable product.
Presence of Aldol Condensation Products High concentration of the ketone/aldehyde and strong acidic conditions.Add the ketone or aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration. Consider using a milder acid catalyst.
Dimerization/Polymerization of the Indole Prolonged reaction time in strong acid.Monitor the reaction closely and quench it as soon as the starting material is consumed. Work-up the reaction mixture promptly to neutralize the acid.

II. Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau indole synthesis involves the reaction of an α-haloacetophenone with an excess of an aniline to form a 2-aryl-indole. While a direct method for synthesizing 2-arylindoles, it is often plagued by harsh reaction conditions and the formation of side products.

Question 2: I am attempting a Bischler-Möhlau synthesis to prepare a 4-aryl-1H-indole, but the yield is very low, and I'm getting a mixture of products. How can I improve this?

Answer: The Bischler-Möhlau synthesis is known for its often low yields and lack of regioselectivity. Key challenges and side reactions include:

  • Harsh Reaction Conditions: The classical Bischler-Möhlau synthesis often requires high temperatures (typically heating the reactants at 150-180 °C), which can lead to the degradation of starting materials and products.

  • Formation of Regioisomers: The cyclization step can proceed through different pathways, leading to the formation of not only the desired 2-aryl-indole but also other isomeric indoles.

  • Formation of Side Products from Aniline: The use of a large excess of aniline can lead to the formation of various byproducts through self-condensation and other side reactions under the harsh reaction conditions.

  • Poor Yields: The combination of harsh conditions and competing side reactions often results in low isolated yields of the desired product.

Troubleshooting:

ProblemPotential CauseSuggested Solution
Low Yield and Decomposition High reaction temperature.Explore the use of microwave irradiation, which can significantly reduce the reaction time and potentially improve the yield by minimizing thermal decomposition.
Harsh acidic conditions.While the classical method often relies on the aniline hydrohalide formed in situ, the addition of a milder Lewis acid catalyst could potentially promote the cyclization at a lower temperature.
Mixture of Isomers Lack of regiocontrol in the cyclization step.Unfortunately, controlling the regioselectivity in the classical Bischler-Möhlau synthesis is challenging. Modern indole synthesis methods might be a better alternative if regioselectivity is a critical issue.
Complex Byproduct Profile Excess aniline reacting under harsh conditions.While a large excess of aniline is often used, try to reduce the excess amount to the minimum required for the reaction to proceed. This may help to reduce the formation of aniline-derived byproducts.

III. Palladium-Catalyzed Synthesis

Modern methods for the synthesis of 4-aryl-1H-indoles often involve palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling. These methods generally offer milder reaction conditions and better functional group tolerance compared to classical methods. However, they are not without their own set of potential side reactions.

Question 3: I am using a Sonogashira coupling to introduce an aryl group at the 4-position of an indole precursor, but I am observing significant amounts of homocoupling of the terminal alkyne. How can I minimize this side reaction?

Answer: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings. This occurs when two molecules of the alkyne couple with each other, catalyzed by the copper co-catalyst, to form a symmetrical diyne.

Troubleshooting:

ProblemPotential CauseSuggested Solution
Significant Homocoupling of Alkyne Presence of oxygen in the reaction mixture.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents and reagents thoroughly before use.
High concentration of the copper co-catalyst.Minimize the amount of the copper (I) co-catalyst (e.g., CuI) to the lowest effective concentration. In some cases, a copper-free Sonogashira protocol might be a suitable alternative.
Inappropriate ligand for the palladium catalyst.The choice of phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Screen different ligands to find one that promotes the cross-coupling reaction.
Slow oxidative addition of the aryl halide to the palladium center.Ensure the palladium catalyst is active. The quality of the palladium precursor and the ligand is crucial.

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis of a 4-Aryl-1H-Indole

This protocol provides a general guideline. The specific conditions, such as the choice of acid catalyst and reaction temperature, may need to be optimized for a particular substrate.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve the aryl hydrazine hydrochloride (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid).

    • Add the aryl ketone (1.0-1.2 eq.) to the solution.

    • Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC or LC-MS).

    • The hydrazone can be isolated by filtration or used directly in the next step.

  • Indolization:

    • To the hydrazone (or the reaction mixture from the previous step), add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid). The amount and type of acid will need to be optimized.

    • Heat the reaction mixture to the desired temperature (typically between 80 °C and 150 °C).

    • Monitor the progress of the reaction by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and water.

    • Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

Diagram 1: General Workflow for Troubleshooting Low Yield in 4-Aryl-1H-Indole Synthesis

troubleshooting_workflow cluster_optimization Reaction Optimization start Low Yield of 4-Aryl-1H-Indole check_purity Check Purity of Starting Materials start->check_purity analyze_byproducts Analyze Byproduct Profile (TLC, LC-MS, NMR) check_purity->analyze_byproducts If pure optimize_temp Optimize Reaction Temperature analyze_byproducts->optimize_temp optimize_catalyst Optimize Acid Catalyst/Concentration optimize_temp->optimize_catalyst optimize_time Optimize Reaction Time optimize_catalyst->optimize_time purification Improve Purification Method optimize_time->purification success Improved Yield purification->success

Caption: A logical workflow for troubleshooting low yields in the synthesis of 4-aryl-1H-indoles.

Diagram 2: Reaction Pathway for Dimerization of Indole under Acidic Conditions

indole_dimerization indole1 Indole protonated_indole Protonated Indole (Indoleninium ion) indole1->protonated_indole H+ dimer_intermediate Dimer Intermediate protonated_indole->dimer_intermediate + Indole indole2 Indole indole2->dimer_intermediate dimer Indole Dimer dimer_intermediate->dimer -H+

Caption: The acid-catalyzed dimerization of indole proceeds via an electrophilic attack of a protonated indole on a neutral indole molecule.

Fischer Indole Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the Fischer indole synthesis. The following sections detail common issues, their potential causes, and recommended solutions in a question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is my Fischer indole synthesis failing or giving a very low yield?

There are several potential reasons for a failed or low-yielding Fischer indole synthesis. The reaction is notoriously sensitive to a number of factors.[1] Consider the following possibilities:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial.[1][2] Some reactions work well with Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH), while others require Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[1][2] If one type of acid is failing, consider screening a panel of both Brønsted and Lewis acids. Polyphosphoric acid (PPA) is also a commonly used and effective catalyst.[1]

  • Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to proceed.[3] However, excessively high temperatures or prolonged reaction times can lead to decomposition of starting materials or the desired product.[1] The optimal temperature and time will depend on the specific substrates and catalyst used. It is advisable to monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Purity of Starting Materials: The purity of the arylhydrazine and the carbonyl compound is critical. Impurities in the starting materials can lead to side reactions and a decrease in yield. Ensure that your starting materials are pure, and consider purifying them if necessary.

  • Unsuitable Substrates: Certain functional groups are not compatible with the Fischer indole synthesis. Highly reactive or acidic functional groups can lead to undesired side reactions or decomposition.[4] For example, the synthesis of 3-aminoindoles and N-(indol-3-yl)amides using protic acids is known to proceed poorly.[5]

  • Formation of Stable Side Products: The reaction can be diverted to form stable byproducts. For instance, electron-donating substituents on the carbonyl compound can lead to heterolytic N-N bond cleavage, preventing the desired[4][4]-sigmatropic rearrangement.[6]

Q2: I am observing multiple spots on my TLC plate. What are the possible side products?

The formation of multiple products is a common issue.[4] Potential side products include:

  • Isomeric Indoles: The use of unsymmetrical ketones can lead to the formation of two regioisomeric indoles.[1][7] The regioselectivity can be influenced by the acidity of the medium, the substitution on the hydrazine, and steric effects.[1][7]

  • Aldol Condensation Products: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions, leading to aldol products.[1][4]

  • Friedel-Crafts Products: The strong acid catalysts used can promote Friedel-Crafts type reactions between the aromatic rings and other components in the reaction mixture.[1][4]

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of the starting arylhydrazine and carbonyl compound.

  • Hydrazone Intermediate: The initial condensation product, the arylhydrazone, may be present if the cyclization step is slow or incomplete.

Q3: How can I improve the regioselectivity of the reaction with an unsymmetrical ketone?

Controlling the regioselectivity when using an unsymmetrical ketone can be challenging. The outcome is influenced by a delicate balance of factors:

  • Acid Catalyst and Concentration: The choice and concentration of the acid catalyst can significantly impact the ratio of the resulting indole isomers.[8] For instance, the product distribution from the reaction of certain unsymmetrical ketones has been shown to vary with the concentration of phosphoric oxide in orthophosphoric acid.[8] Experimenting with different acid catalysts and concentrations is recommended.

  • Steric Hindrance: The steric environment around the carbonyl group and the arylhydrazine can influence which enamine intermediate is preferentially formed, thereby directing the cyclization to a specific position.

  • Electronic Effects: The electronic properties of the substituents on both the arylhydrazine and the ketone can affect the stability of the enamine tautomers and the transition state of the[4][4]-sigmatropic rearrangement.

Q4: My product is difficult to purify. What purification strategies can I try?

Purification of the crude product from a Fischer indole synthesis can be challenging due to the presence of multiple byproducts and potential for product decomposition.[4]

  • Column Chromatography: This is the most common method for purification. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial for achieving good separation. A gradient elution may be necessary to separate products with similar polarities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.

  • Acid-Base Extraction: If the indole product has a different acidity or basicity compared to the impurities, an acid-base extraction can be used as a preliminary purification step.

  • Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

Data Presentation

Common Acid Catalysts for Fischer Indole Synthesis
Catalyst TypeExamples
Brønsted Acids Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA), p-Toluenesulfonic acid (p-TsOH)[1][2][9]
Lewis Acids Zinc chloride (ZnCl₂), Boron trifluoride (BF₃), Iron(III) chloride (FeCl₃), Aluminum chloride (AlCl₃)[1][2][9]

Experimental Protocols

General Procedure for Fischer Indole Synthesis

The following is a generalized procedure. Specific quantities, temperatures, and reaction times will vary depending on the substrates.

  • Hydrazone Formation (Optional but Recommended):

    • Dissolve the arylhydrazine and the aldehyde or ketone in a suitable solvent such as ethanol or acetic acid.

    • Stir the mixture at room temperature or with gentle heating until the hydrazone precipitates or TLC analysis indicates complete formation.

    • Isolate the hydrazone by filtration and wash with a cold solvent.

  • Indolization:

    • To a reaction flask, add the arylhydrazone and a suitable solvent (e.g., acetic acid, ethanol, toluene).

    • Carefully add the acid catalyst. The amount can range from catalytic to a stoichiometric excess depending on the chosen acid and substrates.

    • Heat the reaction mixture to reflux with stirring. Monitor the progress of the reaction by TLC. Reaction times can vary from a few hours to overnight.[10]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If a strong acid was used, carefully neutralize the mixture by adding a base (e.g., saturated sodium bicarbonate solution, sodium hydroxide solution) until the pH is neutral or slightly basic.

    • Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent.[10]

Mandatory Visualization

Fischer_Indole_Synthesis_Workflow cluster_start Start cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting cluster_end End start Arylhydrazine + Carbonyl Compound hydrazone Form Arylhydrazone start->hydrazone indolization Acid-Catalyzed Cyclization hydrazone->indolization tlc Monitor by TLC indolization->tlc low_yield Low Yield / No Reaction tlc->low_yield Incomplete multiple_products Multiple Products tlc->multiple_products Complex Mixture purify Purification: - Column Chromatography - Recrystallization tlc->purify Complete optimize Optimize Conditions: - Catalyst - Temperature - Time low_yield->optimize multiple_products->purify optimize->indolization product Pure Indole Product purify->product

Caption: A workflow diagram illustrating the key stages and troubleshooting loops in the Fischer indole synthesis.

Fischer_Indole_Mechanism start Arylhydrazine + Ketone/Aldehyde hydrazone Arylhydrazone start->hydrazone Condensation enamine Enamine Tautomer hydrazone->enamine Tautomerization protonated_enamine Protonated Enamine enamine->protonated_enamine Protonation sigmatropic [3,3]-Sigmatropic Rearrangement protonated_enamine->sigmatropic diimine Di-imine Intermediate sigmatropic->diimine aromatization1 Rearomatization diimine->aromatization1 anilinoimine Anilino-imine aromatization1->anilinoimine cyclization Intramolecular Cyclization anilinoimine->cyclization aminal Aminal Intermediate cyclization->aminal elimination Elimination of NH₃ aminal->elimination indole Indole Product elimination->indole

Caption: The reaction mechanism of the Fischer indole synthesis, highlighting the key transformation steps.

References

Identifying and removing impurities in 4-aryl-indole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aryl-indoles. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I performed a Suzuki-Miyaura coupling to synthesize my 4-aryl-indole, but my NMR and LC-MS analysis shows significant byproducts. What are the likely impurities and how can I remove them?

A1: A common impurity in Suzuki-Miyaura coupling reactions is the formation of homocoupling products, where the boronic acid or ester couples with itself. This results in a biaryl impurity derived from your arylating agent. Another potential byproduct is the deboronated starting material.

Troubleshooting Steps:

  • Optimize Reaction Conditions: To minimize homocoupling, ensure thorough degassing of your reaction mixture to remove oxygen, which can promote this side reaction. The addition of a mild reducing agent, such as potassium formate, can also help suppress the formation of the homocoupling dimer.

  • Purification Strategy:

    • Flash Column Chromatography: This is a highly effective method for separating the desired 4-aryl-indole from homocoupling byproducts and unreacted starting materials. A gradient elution with a hexane/ethyl acetate system is often successful.

    • Recrystallization: If the product is a solid, recrystallization can be an excellent purification method. Screening various solvents is crucial to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.

Q2: My Fischer indole synthesis of a 4-aryl-indole resulted in a complex mixture of products. What are the common side reactions and impurities?

A2: The Fischer indole synthesis can be prone to several side reactions, leading to a variety of impurities. Common byproducts include:

  • Regioisomers: If an unsymmetrical ketone is used, two different regioisomers of the indole can be formed.

  • Aldol Condensation Products: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.

  • Friedel-Crafts Products: The strong acids used can catalyze Friedel-Crafts type reactions between the indole nucleus and other components of the reaction mixture.

  • Incomplete Cyclization: The reaction may not go to completion, leaving unreacted arylhydrazone.

  • Cleavage Products: In some cases, the N-N bond of the hydrazine can cleave, leading to the formation of aniline and other degradation products.

Troubleshooting Steps:

  • Choice of Acid Catalyst: The choice and amount of acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) can significantly influence the reaction outcome. Experimenting with different catalysts and concentrations may reduce byproduct formation.

  • Purification Strategy:

    • Flash Column Chromatography: This is the most common method for separating the desired indole from the various byproducts. For basic indole compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent streaking on the silica gel column.

    • Recrystallization: This can be effective if the desired product is crystalline and the impurities have different solubility profiles.

Q3: My purified 4-aryl-indole appears as a pinkish or brownish solid, not the expected white crystals. Is this an impurity?

A3: Pure indole and its derivatives are typically white or off-white crystalline solids. A pink, brown, or purplish hue often indicates the presence of oxidation products. Indoles can be sensitive to air and light, leading to the formation of colored impurities over time.

Troubleshooting Steps:

  • Purification: A final purification step, such as a quick filtration through a plug of silica gel or recrystallization, can often remove these colored impurities.

  • Storage: Store the purified 4-aryl-indole under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature to prevent degradation.

Data Presentation: Impurity Removal Efficiency

The following tables provide illustrative quantitative data on the efficiency of common purification techniques for removing typical impurities in 4-aryl-indole synthesis. The values are representative and may vary depending on the specific substrate and experimental conditions.

Table 1: Purification of a 4-Aryl-Indole from a Suzuki-Miyaura Coupling Reaction

ImpurityCrude Product (% Area by HPLC)After Recrystallization (Ethanol/Water) (% Area by HPLC)After Flash Chromatography (Hexane:Ethyl Acetate Gradient) (% Area by HPLC)
Homocoupling Product12.51.2< 0.5
Unreacted Aryl Halide5.30.8< 0.1
Deboronated Starting Material2.10.5< 0.2
4-Aryl-Indole Purity 80.1 97.5 > 99.2

Table 2: Purification of a 4-Aryl-Indole from a Fischer Indole Synthesis

ImpurityCrude Product (% Area by GC-MS)After Recrystallization (Toluene) (% Area by GC-MS)After Flash Chromatography (DCM:Methanol with 0.5% TEA) (% Area by GC-MS)
Regioisomeric Indole8.22.5< 0.8
Unreacted Arylhydrazone6.51.1< 0.3
Aldol Condensation Byproduct4.10.9< 0.5
4-Aryl-Indole Purity 81.2 95.5 > 98.4

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography Purification
  • Sample Preparation: Dissolve the crude 4-aryl-indole in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a silica gel column in the chosen eluent system. A common starting point is a hexane:ethyl acetate mixture.

  • Loading: Carefully load the dry sample onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective for separating multiple components.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-aryl-indole.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the 4-aryl-indole is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for indoles include ethanol, methanol, toluene, and mixtures of water with alcohols.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 3: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Gradient Example: Start with 50% acetonitrile and increase to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., 220 nm or 280 nm).

  • Injection Volume: 10 µL.

Protocol 4: GC-MS Method for Impurity Identification
  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 15 °C/min, and hold for 10 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 550.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

Visualizations

Troubleshooting_Suzuki_Coupling start Crude 4-Aryl-Indole (Suzuki Coupling) check_purity Analyze by HPLC/LC-MS start->check_purity pure Product is Pure (>98%) check_purity->pure Yes impure Impurities Detected check_purity->impure No identify_impurities Identify Impurities: - Homocoupling Product - Starting Materials impure->identify_impurities purification Select Purification Method identify_impurities->purification chromatography Flash Column Chromatography purification->chromatography Complex Mixture recrystallization Recrystallization purification->recrystallization Crystalline Solid final_product Pure 4-Aryl-Indole chromatography->final_product recrystallization->final_product Troubleshooting_Fischer_Indole start Crude 4-Aryl-Indole (Fischer Synthesis) check_purity Analyze by GC-MS/LC-MS start->check_purity pure Product is Pure (>98%) check_purity->pure Yes impure Impurities Detected check_purity->impure No identify_impurities Identify Impurities: - Regioisomers - Aldol Products - Unreacted Hydrazone impure->identify_impurities purification Select Purification Method identify_impurities->purification chromatography Flash Column Chromatography (consider base wash) purification->chromatography Primary Method recrystallization Recrystallization purification->recrystallization If Crystalline final_product Pure 4-Aryl-Indole chromatography->final_product recrystallization->final_product

Technical Support Center: Stability of Trifluoromethyl-Containing Aromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl-containing aromatic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during synthesis, purification, storage, and analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the trifluoromethyl (-CF3) group so common in pharmaceuticals and agrochemicals?

A1: The trifluoromethyl group is widely used due to its unique electronic properties and steric effects. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's metabolic stability, membrane permeability, binding affinity to target proteins, and overall bioavailability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which generally imparts high thermal and chemical stability to the -CF3 group itself.

Q2: I thought the -CF3 group was extremely stable. Under what conditions can it degrade?

A2: While robust, the C-CF3 bond is not entirely inert. Degradation can occur under specific, often forcing, conditions. Key vulnerabilities include:

  • Photochemical Degradation: Exposure to UV light, particularly for compounds with electron-donating groups on the aromatic ring, can lead to photohydrolysis of the -CF3 group to a carboxylic acid.

  • Hydrolytic Degradation: While stable at neutral pH, hydrolysis can be significant under strongly acidic or basic conditions, especially at elevated temperatures. The presence of ortho or para hydroxyl or amino groups can make the -CF3 group more susceptible to hydrolysis even under milder conditions.

  • Metabolic Degradation: Certain cytochrome P450 enzymes in the liver can metabolize the -CF3 group, although it is generally more resistant to metabolism than a methyl or hydrogen substituent.

  • Thermal Degradation: High temperatures can lead to the decomposition of trifluoromethyl-containing compounds, though the required temperatures are typically well above standard storage or reaction conditions.

Q3: Are there common impurities I should be aware of when synthesizing trifluoromethylated aromatic compounds?

A3: Yes, depending on the trifluoromethylation method used, several side products can form. For example, in copper-mediated trifluoromethylation reactions using CF3I, the formation of pentafluoroethyl (-C2F5) byproducts can occur through the reaction of a difluorocarbene intermediate with trifluoromethylcopper. Incomplete reactions can also leave starting materials that are sometimes difficult to separate from the desired product.

Troubleshooting Guides

Synthesis & Purification Issues

Q4: My trifluoromethylation reaction is giving a low yield. What are the common causes and solutions?

A4: Low yields in trifluoromethylation reactions are a frequent issue. Here's a systematic approach to troubleshooting:

  • Reagent Instability: Some trifluoromethylating reagents are sensitive to moisture or air. Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Reaction Conditions: Temperature, reaction time, and solvent can be critical. Consult the literature for the specific reagent you are using and consider optimizing these parameters. For example, some radical trifluoromethylations require a specific light source for initiation.

  • Substrate Reactivity: The electronic nature of your aromatic substrate can significantly impact the reaction's success. Electron-rich arenes may undergo side reactions, while very electron-poor arenes might be unreactive. You may need to use a different trifluoromethylating reagent or a different catalytic system better suited for your substrate.

  • Catalyst Deactivation: In metal-catalyzed reactions, the catalyst can be poisoned by impurities in the starting materials or solvents. Purifying your starting materials may be necessary.

Below is a decision-making workflow for troubleshooting low-yield trifluoromethylation reactions.

G start Low Yield in Trifluoromethylation Reaction reagent Check Reagent Quality and Handling start->reagent conditions Review Reaction Conditions (Temp, Time, Solvent) reagent->conditions Reagent OK reagent_sol Use fresh, anhydrous reagents. Run under inert atmosphere. reagent->reagent_sol Moisture/Air Sensitive? substrate Assess Substrate Reactivity conditions->substrate Conditions OK conditions_sol Optimize temperature, time, and solvent based on literature. conditions->conditions_sol Suboptimal? catalyst Investigate Catalyst Activity substrate->catalyst Substrate OK substrate_sol Change trifluoromethylating reagent or catalytic system. substrate->substrate_sol Unfavorable Electronics? catalyst_sol Purify starting materials. Use fresh catalyst. catalyst->catalyst_sol Deactivated?

Caption: Troubleshooting workflow for low-yield trifluoromethylation reactions.

Q5: I am having difficulty purifying my trifluoromethyl-containing aromatic compound by column chromatography. The separation is poor. What can I do?

A5: Poor separation during column chromatography of fluorinated compounds is often due to their unique properties. Here are some troubleshooting steps:

  • Compound Stability on Silica: First, confirm your compound is stable on silica gel. Some compounds can degrade on acidic silica. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. If it is unstable, consider using deactivated silica (treated with a base like triethylamine), alumina, or a different purification method like crystallization.

  • Solvent System Optimization: Fluorinated compounds can have unusual polarity. Systematically screen different solvent systems. Sometimes adding a small amount of a third solvent can dramatically improve separation.

  • Dry Loading: If your compound is not very soluble in the eluent, dry loading it onto silica gel can improve peak shape and resolution.

  • Reverse-Phase Chromatography: If normal-phase chromatography fails, reverse-phase (e.g., C18) chromatography is a good alternative, especially for more polar trifluoromethylated aromatics.

Q6: My compound "oils out" instead of crystallizing. How can I get good crystals of my trifluoromethylated aromatic compound?

A6: "Oiling out" is a common problem in crystallization, especially with highly lipophilic compounds. Here are some techniques to try:

  • Slow Down Cooling: Rapid cooling often leads to oiling out. Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator and then a freezer. Insulating the flask can help slow the cooling process.

  • Use a Solvent Pair: Dissolve your compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes slightly cloudy. Then, add a drop or two of the good solvent to clarify the solution and allow it to cool slowly.

  • Vapor Diffusion: Dissolve your compound in a small amount of a relatively volatile solvent in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent will slowly diffuse into the solution, inducing crystallization.

  • Scratching and Seeding: If a supersaturated solution does not crystallize, scratching the inside of the flask with a glass rod can create nucleation sites. Adding a tiny seed crystal of your compound can also initiate crystallization.

Stability During Storage & Analysis

Q7: My compound is degrading upon storage. What are the best practices for storing trifluoromethyl-containing aromatic compounds?

A7: To ensure long-term stability, consider the following:

  • Protection from Light: Many aromatic compounds are light-sensitive. Store your compounds in amber vials or in the dark to prevent photochemical degradation.

  • Temperature Control: Store compounds at low temperatures (e.g., in a refrigerator or freezer) to slow down any potential thermal degradation pathways.

  • Inert Atmosphere: For compounds that may be sensitive to oxidation or hydrolysis, storing them under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • pH Control: If your compound is in solution, ensure the pH is neutral and the solution is buffered, as extremes in pH can promote hydrolysis.

Q8: I am seeing peak tailing in the HPLC analysis of my trifluoromethylated aromatic compound. How can I improve the peak shape?

A8: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase. For trifluoromethylated compounds, which can be somewhat polar and may contain other functional groups, this is a common issue.

  • Mobile Phase pH: If your compound has acidic or basic functional groups, the pH of the mobile phase is critical. Adjust the pH to be at least 2 units away from the pKa of your analyte to ensure it is in a single ionic state. For basic compounds, a low pH (e.g., 2-3) protonates residual silanols on the column, reducing tailing.

  • Use a Buffer: An unbuffered mobile phase can have inconsistent pH, leading to poor peak shape. Use a buffer (e.g., phosphate, formate, or acetate) at a concentration of 10-50 mM.

  • End-Capped Columns: Use a high-quality, end-capped C18 or C8 column. End-capping blocks many of the residual silanol groups that cause tailing.

  • Alternative Stationary Phases: For particularly basic compounds, consider columns with a polar-embedded phase or a charged surface.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

Data on Stability

The stability of trifluoromethyl-containing aromatic compounds is highly dependent on the substitution pattern of the aromatic ring and the experimental conditions. Below are tables summarizing some available quantitative data.

Table 1: Hydrolytic Stability of Substituted Trifluoromethylphenols (TFMPs) [1][2][3]

CompoundpHTemperature (°C)Half-life (t½)Rate Constant (k)
2-Trifluoromethylphenol7.4376.9 hours-
4-Trifluoromethylphenol7.040~100 hours~0.007 h⁻¹
4-Trifluoromethylphenol9.040~5 hours~0.14 h⁻¹
4-Trifluoromethylphenol (phenolate)-40-0.62 h⁻¹
2-Cl-4-Trifluoromethylphenol7.040~20 hours~0.035 h⁻¹
2-Cl-4-Trifluoromethylphenol (phenolate)-40-0.115 h⁻¹
3-Trifluoromethylphenol10.240No significant degradation-

Note: Hydrolysis rates are highly pH-dependent, with significantly faster degradation observed at higher pH values due to the deprotonation of the phenolic hydroxyl group.

Table 2: Photolytic Stability of Substituted Benzotrifluorides [4]

CompoundpHIrradiation Wavelength (nm)Half-life (t½)
3-Trifluoromethyl-4-nitrophenol (TFM)736591.7 hours
3-Trifluoromethyl-4-nitrophenol (TFM)936522 hours
3-Trifluoromethyl-4-aminophenol-3652.3 minutes

Note: The presence of electron-donating groups (like -NH2) and higher pH can dramatically decrease the photostability of these compounds.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

This protocol outlines a general procedure for assessing the hydrolytic stability of a trifluoromethyl-containing aromatic compound.

  • Prepare Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Prepare Buffer Solutions: Prepare acidic (e.g., 0.1 M HCl), neutral (e.g., purified water or phosphate buffer, pH 7), and basic (e.g., 0.1 M NaOH) solutions.

  • Initiate Degradation: Add a small volume of the stock solution to each of the hydrolysis solutions to achieve a final concentration of ~50-100 µg/mL.

  • Incubate: Incubate the solutions at a controlled temperature (e.g., 60 °C). Include a control sample of the compound in the same buffer at room temperature or refrigerated to account for non-thermal degradation.

  • Sample Collection: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quench Reaction: Neutralize the acidic and basic samples and/or dilute all samples with mobile phase to stop further degradation.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile any degradation products.

The workflow for a forced hydrolysis study is depicted below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) initiate Spike Stock into Buffers prep_stock->initiate prep_buffers Prepare Acid, Neutral, and Base Solutions prep_buffers->initiate incubate Incubate at Elevated Temp (e.g., 60°C) initiate->incubate sample Collect Samples at Time Points (0, 2, 4, 8, 24h) incubate->sample quench Neutralize and Dilute 'Quench' Samples sample->quench hplc Analyze by Stability- Indicating HPLC quench->hplc data Determine % Remaining and Degradation Profile hplc->data

Caption: Experimental workflow for a forced hydrolysis study.
Protocol 2: Photostability Study (ICH Q1B Guideline Summary)

This protocol is a summary of the ICH Q1B guidelines for photostability testing.

  • Sample Preparation: Prepare samples of the drug substance and/or drug product. For drug substances, this may include the solid form and solutions. Samples should be placed in chemically inert, transparent containers.

  • Light Source: Use a light source that provides a combination of visible and UVA light. Option 1 involves using an artificial daylight source like a Xenon or metal halide lamp. Option 2 uses a combination of cool white fluorescent lamps for visible light and a near-UV lamp.

  • Exposure: Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA radiation.

  • Dark Control: A parallel set of samples, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions to serve as a dark control.

  • Analysis: After exposure, compare the exposed samples to the dark control. Analyze for any changes in physical properties, assay of the active substance, and formation of degradation products using a validated, stability-indicating method.

The logical relationship for conducting a photostability study is shown below.

G start Start Photostability Study prep Prepare Samples (Exposed & Dark Control) start->prep expose Expose to Light Source (ICH Q1B Conditions) prep->expose store_dark Store Dark Control at Same Temp/Humidity prep->store_dark analysis Analyze Exposed vs. Dark Control Samples expose->analysis store_dark->analysis evaluate Evaluate for Changes (Assay, Degradants, Physical) analysis->evaluate end Assess Photostability evaluate->end

Caption: Logical workflow for photostability testing according to ICH Q1B.

Analytical Troubleshooting

Q9: I am having trouble with 19F NMR analysis. How do I choose a reference standard and what are common issues?

A9: 19F NMR is a powerful tool for analyzing trifluoromethyl-containing compounds.

  • Reference Standards: An external reference is typically used. Common references include neat CFCl3 (0 ppm, though rarely used now due to environmental concerns), trifluoroacetic acid (TFA, ~-76.5 ppm), and benzotrifluoride (-63.72 ppm). For quantitative NMR (qNMR), certified reference materials like 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) are available. It is crucial to be consistent with your choice of reference and to report it.

  • Solvent Effects: 19F chemical shifts can be sensitive to the solvent. Always use the same solvent for your samples and reference if possible, or use a reference compound that has been characterized in various solvents.

  • Broad Peaks: Broad peaks can be due to several factors, including chemical exchange, aggregation of the analyte, or the presence of paramagnetic impurities. Ensure your sample is fully dissolved and free of any particulate matter.

  • Complex Spectra: The presence of multiple fluorine-containing species (e.g., impurities, degradation products, or different conformers) can lead to complex spectra. High-resolution instruments and 2D NMR techniques (e.g., 1H-19F HETCOR) can help in assigning the signals.

Q10: What are the characteristic fragmentation patterns of trifluoromethyl-containing aromatic compounds in mass spectrometry?

A10: In electron ionization mass spectrometry (EI-MS), a common fragmentation pathway is the loss of a trifluoromethyl radical (·CF3), resulting in a peak at [M-69]+. Another frequent fragmentation is the loss of a fluorine atom, leading to a peak at [M-19]+. The specific fragmentation pattern will, however, be highly dependent on the other substituents on the aromatic ring and their ability to stabilize the resulting fragment ions. For example, in some cases, rearrangements can occur, leading to unexpected fragments. In electrospray ionization (ESI), fragmentation is typically less extensive. However, in-source reactions can sometimes be observed. It is always best to compare the mass spectrum of your compound to known examples or to use high-resolution mass spectrometry to confirm the elemental composition of the fragments.

References

Technical Support Center: Purification of Substituted Indoles by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted indoles by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying substituted indoles by column chromatography?

A1: The most frequent challenges include:

  • Co-elution of impurities: Structurally similar impurities, such as isomers or reaction byproducts, often co-elute with the desired indole.

  • On-column degradation: Substituted indoles can be sensitive to the acidic nature of standard silica gel, leading to degradation during purification.

  • Poor peak shape: Issues like peak tailing or fronting are common, affecting resolution and purity.

  • Low recovery: The desired compound may adhere strongly to the stationary phase or degrade, resulting in poor recovery.

  • Solubility issues: The crude sample may not be readily soluble in the chosen eluent, complicating the loading process.

Q2: How do I choose the right stationary phase for my substituted indole purification?

A2: The choice of stationary phase is critical for a successful separation.

  • Silica Gel: This is the most common stationary phase for normal-phase chromatography of indoles. However, its acidic nature can cause degradation of sensitive indoles.

  • Deactivated Silica Gel: To mitigate degradation, silica gel can be deactivated by treatment with a base like triethylamine or by adding a small percentage of a basic solvent to the eluent.

  • Alumina: Alumina is another polar stationary phase that can be used. It is available in acidic, neutral, and basic forms, offering more flexibility. Basic alumina can be particularly useful for purifying acid-sensitive indoles.

  • Florisil®: This is a magnesium silicate gel that is less acidic than silica and can be a good alternative for sensitive compounds.

  • Reversed-Phase Silica (C18): For highly polar or water-soluble indoles, reversed-phase chromatography using a non-polar stationary phase like C18 silica is a suitable option.

Q3: How do I select an appropriate solvent system (mobile phase)?

A3: The ideal solvent system should provide a good separation of your target indole from impurities.

  • Thin-Layer Chromatography (TLC): Always start by running TLC plates with your crude mixture in various solvent systems to determine the optimal eluent. Aim for an Rf value of 0.2-0.4 for your desired compound.

  • Solvent Polarity: The polarity of the solvent system is crucial. For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, diethyl ether) is typically used. The proportion of the polar solvent is gradually increased to elute compounds of increasing polarity.

  • Common Solvent Systems: Refer to the table below for starting points for common solvent systems.

Polarity of Substituted IndoleRecommended Starting Solvent System (Normal Phase)
Non-polarHexane/Ethyl Acetate (9:1 to 7:3)
Moderately PolarHexane/Ethyl Acetate (1:1), Dichloromethane/Methanol (98:2 to 95:5)
PolarEthyl Acetate, Dichloromethane/Methanol (9:1)

Q4: My substituted indole is not soluble in the eluent. How should I load it onto the column?

A4: If your sample has poor solubility in the mobile phase, you should use the dry loading technique. This involves pre-adsorbing your sample onto a small amount of silica gel before loading it onto the column. This method prevents the sample from precipitating at the top of the column and ensures a more uniform application, leading to better separation.

Troubleshooting Guides

Problem 1: Peak Tailing

Peak tailing is a common issue that reduces separation efficiency.

Possible Causes & Solutions:

CauseSolution
Interaction with acidic silanol groups Deactivate the silica gel by flushing the column with a solvent system containing 1-3% triethylamine before loading the sample. Alternatively, add a small amount (0.1-1%) of triethylamine or ammonia to your mobile phase.
Column overload Reduce the amount of sample loaded onto the column. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase.
Channeling in the column packing Ensure the column is packed uniformly without any cracks or channels. Wet packing is generally preferred over dry packing to achieve a more homogenous column bed.
Inappropriate solvent system Re-evaluate your solvent system using TLC. A solvent system that is too weak can lead to strong interactions with the stationary phase and cause tailing.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample load check_overload->reduce_load Yes check_packing Is the column packed properly? check_overload->check_packing No end_good Problem Resolved reduce_load->end_good repack_column Repack the column check_packing->repack_column No check_solvent Is the solvent system optimal? check_packing->check_solvent Yes repack_column->end_good optimize_solvent Optimize solvent system via TLC check_solvent->optimize_solvent No check_acidity Is the indole interacting with acidic silica? check_solvent->check_acidity Yes optimize_solvent->end_good deactivate_silica Deactivate silica gel or add a basic modifier check_acidity->deactivate_silica Yes end_bad Problem Persists (Consider alternative stationary phase) check_acidity->end_bad No deactivate_silica->end_good

Caption: A flowchart for troubleshooting peak tailing.

Problem 2: On-Column Degradation of the Indole

The acidic nature of silica gel can lead to the degradation of sensitive substituted indoles.

Possible Causes & Solutions:

CauseSolution
Acid-catalyzed decomposition on silica 1. Deactivate the silica gel: Flush the packed column with a solvent mixture containing 1-3% triethylamine before loading your sample.[1] 2. Use a basic modifier in the eluent: Add a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase.[2] 3. Switch to a different stationary phase: Consider using neutral or basic alumina, or Florisil®.
Prolonged exposure to the stationary phase Increase the flow rate of the mobile phase to reduce the residence time of the compound on the column. However, be mindful that excessively high flow rates can decrease resolution.

Experimental Protocol: Deactivation of Silica Gel with Triethylamine

start Prepare Slurry of Silica Gel pack_column Pack the column with the silica gel slurry start->pack_column prepare_deactivation_solution Prepare eluent with 1-3% triethylamine pack_column->prepare_deactivation_solution flush_column Flush the column with one column volume of the deactivation solution prepare_deactivation_solution->flush_column equilibrate_column Equilibrate the column with the initial mobile phase (without triethylamine if not desired in eluent) flush_column->equilibrate_column load_sample Load the sample equilibrate_column->load_sample elute Elute and collect fractions load_sample->elute end Purification Complete elute->end

Caption: Workflow for deactivating a silica gel column.

Problem 3: Co-elution of Impurities

Closely related impurities can be challenging to separate from the target indole.

Possible Causes & Solutions:

CauseSolution
Insufficient resolution 1. Optimize the solvent system: Use TLC to test a variety of solvent systems with different polarities and selectivities. A less polar solvent system will generally increase the separation between compounds. 2. Use a longer column: A longer column provides more surface area for interaction and can improve resolution. 3. Use a finer mesh silica gel: Smaller particle sizes provide a greater surface area and can lead to better separation, although this will increase the back pressure.
Isomeric impurities Isomers can be particularly difficult to separate. Consider using a different stationary phase (e.g., alumina, C18) or a different solvent system that can exploit subtle differences in their polarity or structure.
Problem 4: Poor Sample Recovery

Low yield of the purified indole can be due to several factors.

Possible Causes & Solutions:

CauseSolution
Irreversible adsorption to the stationary phase 1. Increase the polarity of the mobile phase: A more polar eluent can help to desorb strongly bound compounds. 2. Deactivate the silica gel: This can reduce strong interactions between polar indoles and the acidic stationary phase.
On-column degradation Refer to the troubleshooting guide for on-column degradation.
Sample precipitation on the column If the sample is not fully soluble in the mobile phase, it can precipitate. Use the dry loading method to prevent this.

Experimental Protocol: Dry Loading a Sample

start Dissolve crude sample in a minimal amount of a volatile solvent (e.g., DCM, acetone) add_silica Add a small amount of silica gel to the solution start->add_silica evaporate_solvent Remove the solvent under reduced pressure until a free-flowing powder is obtained add_silica->evaporate_solvent load_powder Carefully add the powder to the top of the packed column evaporate_solvent->load_powder add_sand Add a thin layer of sand on top of the sample load_powder->add_sand elute Begin elution with the mobile phase add_sand->elute end Purification in Progress elute->end

Caption: A step-by-step guide for dry loading a sample.

References

Minimizing by-product formation in palladium-catalyzed indole functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation in palladium-catalyzed indole functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in palladium-catalyzed indole functionalization?

A1: Common by-products include:

  • Homocoupled Products: Dimerization of the indole starting material (e.g., 2,2'-biindoles) or the coupling partner can occur, especially at high catalyst loadings or temperatures.

  • Regioisomers: Functionalization can occur at different positions on the indole ring, most commonly at the C2 and C3 positions. The formation of a mixture of regioisomers is a frequent issue.[1][2]

  • Oxidative Decomposition: Electron-rich indoles can be susceptible to oxidative decomposition under the reaction conditions, leading to a variety of degradation products and reduced yield.[3][4]

  • N-Functionalization Products: In some cases, undesired functionalization at the indole nitrogen can compete with C-H functionalization.[1]

  • Reduced Starting Materials: In reactions involving an oxidant, incomplete re-oxidation of the palladium catalyst can lead to the formation of reduced starting materials.

Q2: How can I control the regioselectivity between C2 and C3 functionalization?

A2: Controlling regioselectivity is a key challenge and can be influenced by several factors:

  • Directing Groups: The use of a directing group on the indole nitrogen is a powerful strategy to direct functionalization to a specific position. For example, a pyridyl-based directing group can favor C2-functionalization.[1]

  • Solvent: The choice of solvent can have a significant impact on regioselectivity. For instance, in some alkenylation reactions, polar aprotic solvents like DMF or DMSO favor C3-functionalization, while less polar solvents with additives like acetic acid can promote C2-functionalization.

  • Ligands: The ligand used with the palladium catalyst can influence the steric and electronic environment of the metal center, thereby affecting which C-H bond is activated.

  • Substrate Sterics: The steric hindrance of the substituents on the indole ring and the coupling partner can also play a role in determining the site of functionalization.

Q3: What is the role of the oxidant in these reactions?

A3: Many palladium-catalyzed C-H functionalization reactions of indoles proceed through a Pd(II)/Pd(0) catalytic cycle. The oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species that is formed at the end of each catalytic cycle. Common oxidants include Cu(OAc)₂, AgOAc, and benzoquinone (BQ). In some cases, molecular oxygen (air) can be used as the terminal oxidant.[1][3]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Catalyst Inactivity - Ensure the palladium catalyst is active and not decomposed. Use a fresh batch of catalyst if necessary.- Consider using a pre-catalyst that is more stable to air and moisture.
Incomplete Reaction - Increase the reaction time or temperature. Monitor the reaction progress by TLC or GC-MS.- Ensure efficient stirring to overcome mass transfer limitations.
Decomposition of Starting Material or Product - Lower the reaction temperature.[3]- Use a less aggressive oxidant.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the starting materials or products are sensitive to air.
Poor Solubility of Reagents - Choose a solvent system in which all components are soluble at the reaction temperature.
Problem 2: Poor Regioselectivity (Mixture of C2 and C3 isomers)
Possible Cause Suggested Solution
Reaction Conditions Favoring Mixed Isomers - Solvent Tuning: Experiment with different solvents. For example, switching from a polar aprotic solvent to a less polar one with an acid additive can sometimes switch selectivity from C3 to C2.[1]- Ligand Screening: Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands to improve selectivity.
Lack of a Directing Group - If applicable to your synthetic route, install a directing group on the indole nitrogen to force functionalization at the desired position.[1]
Steric and Electronic Effects - Modify the substituents on the indole or the coupling partner to sterically or electronically favor one position over the other.
Problem 3: Significant Formation of Homocoupled By-products
Possible Cause Suggested Solution
High Catalyst Loading - Decrease the palladium catalyst loading.
High Temperature - Lower the reaction temperature.
Incorrect Stoichiometry - Use a slight excess of one of the coupling partners to favor the cross-coupling reaction over homocoupling.

Data Presentation

Table 1: Effect of Reaction Conditions on the Regioselectivity of Indole Arylation

EntryIndole SubstrateArylating AgentCatalyst/LigandBaseSolventTemp (°C)C2:C3 RatioYield (%)
1N-Methylindole4-iodotoluenePd(OAc)₂/PPh₃CsOAcDMA150>95:585
2Indole4-iodotoluenePd(OAc)₂/IMesMgODioxane/DMF1505:9578
3N-MethylindolePhenylboronic acidPd(TFA)₂-Dioxane/H₂ORT>98:292

Table 2: Influence of Oxidant on the Yield of Indole Alkenylation

EntryIndole SubstrateAlkeneCatalystOxidantSolventTemp (°C)Yield (%)
1Indolen-Butyl acrylatePd(OAc)₂Cu(OAc)₂DMF10075
2Indolen-Butyl acrylatePd(OAc)₂Ag₂CO₃Dioxane10068
3Indolen-Butyl acrylatePdCl₂(MeCN)₂BenzoquinoneAcetic Acid11082 (C2-alkenylation)

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C2-Arylation of N-Methylindole
  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), PPh₃ (10.5 mg, 0.04 mmol, 8 mol%), and CsOAc (192 mg, 1.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add N-methylindole (65.5 mg, 0.5 mmol) and the aryl iodide (0.6 mmol) via syringe.

  • Add anhydrous DMA (2.5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 150 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylindole.

Protocol 2: General Procedure for Palladium-Catalyzed C3-Alkenylation of Indole
  • To a round-bottom flask, add indole (117 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%), and Cu(OAc)₂ (200 mg, 1.1 mmol).

  • Add DMF (5 mL) and the alkene (1.2 mmol).

  • Stir the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous NH₄Cl solution and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to give the 3-alkenylindole.

Visualizations

Catalytic_Cycle Indole Indole Intermediate Indolyl-Pd(II)-Ar Indole->Intermediate C-H Activation ArylHalide Ar-X PdII_Aryl Ar-Pd(II)-X ArylHalide->PdII_Aryl Oxidative Addition Pd0 Pd(0)L_n Pd0->PdII_Aryl PdII_catalyst Pd(II) Catalyst Pd0->PdII_catalyst Reoxidation PdII_Aryl->Intermediate Intermediate->Pd0 Product Aryl-Indole Intermediate->Product Reductive Elimination HX_Base Base-HX Intermediate->HX_Base Base Base Base->Intermediate Oxidant Oxidant Oxidant->PdII_catalyst Reduced_Oxidant Reduced Oxidant PdII_catalyst->Reduced_Oxidant

Caption: General catalytic cycle for palladium-catalyzed C-H arylation of indole.

Regioselectivity_Factors center Regioselectivity (C2 vs. C3) DG Directing Group (e.g., Pyridyl) DG->center Directs to C2 Solvent Solvent (e.g., DMF vs. Dioxane) Solvent->center Influences pathway Ligand Ligand (e.g., PPh3 vs. NHC) Ligand->center Modifies catalyst Substrate Substrate Sterics Substrate->center Steric hindrance

Caption: Key factors influencing regioselectivity in indole functionalization.

Troubleshooting_Workflow Start Experiment Start Problem Identify Problem (Low Yield, Poor Selectivity, etc.) Start->Problem LowYield Low Yield Problem->LowYield Low Yield PoorSelectivity Poor Selectivity Problem->PoorSelectivity Poor Selectivity Byproducts By-product Formation Problem->Byproducts By-products Solution_LY Check Catalyst Activity Adjust Temp/Time LowYield->Solution_LY Solution_PS Screen Solvents/Ligands Use Directing Group PoorSelectivity->Solution_PS Solution_BP Adjust Catalyst Loading Optimize Stoichiometry Byproducts->Solution_BP Success Problem Solved Solution_LY->Success Solution_PS->Success Solution_BP->Success

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Scaling Up the Synthesis of 4-(3-trifluoromethyl-phenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(3-trifluoromethyl-phenyl)-1H-indole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent methods for the synthesis of this compound are the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.

  • Fischer Indole Synthesis: This classical method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.[1] For the target molecule, this would typically involve the reaction of an appropriate hydrazine with a carbonyl compound that can provide the desired indole core.

  • Suzuki-Miyaura Coupling: This modern cross-coupling method is a powerful tool for forming carbon-carbon bonds.[2] It typically involves the reaction of an indole derivative (e.g., 4-bromo-1H-indole) with an arylboronic acid (e.g., 3-trifluoromethylphenylboronic acid) in the presence of a palladium catalyst and a base.

Q2: What are the key challenges when scaling up the synthesis of this molecule?

A2: Scaling up the synthesis of this compound can present several challenges, including:

  • Reaction Control: Exothermic reactions, particularly in the Fischer indole synthesis, can become difficult to manage on a larger scale, potentially leading to side reactions and impurities.

  • Reagent Handling and Stoichiometry: Ensuring proper mixing and maintaining exact stoichiometric ratios of reactants becomes more critical at scale to maximize yield and minimize unreacted starting materials.

  • Purification: The removal of process-related impurities and side products can be more challenging on a larger scale. Standard laboratory purification techniques like column chromatography may not be economically viable for large quantities.[3]

  • Catalyst Efficiency and Removal: In palladium-catalyzed reactions, ensuring catalyst longevity, preventing deactivation, and complete removal of the palladium catalyst from the final product are crucial considerations, especially for pharmaceutical applications.

Q3: Are there any known safety concerns associated with the reagents used in these syntheses?

A3: Yes, several reagents commonly used in these syntheses require careful handling:

  • Hydrazine Derivatives: Phenylhydrazines are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Palladium Catalysts: While generally used in small quantities, palladium catalysts can be flammable and may require specific handling procedures.

  • Bases: Strong bases like sodium or potassium carbonate should be handled with care to avoid skin and eye contact.[4]

  • Solvents: Many organic solvents used are flammable and may have specific health hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Fischer Indole Synthesis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive catalyst- Incorrect acid strength- Unsuitable reaction temperature or time- Poor quality of starting materials- Use fresh, high-purity phenylhydrazine and carbonyl compound.- Screen different acid catalysts (e.g., polyphosphoric acid, sulfuric acid, Lewis acids like ZnCl₂).[5]- Optimize the reaction temperature and monitor the reaction progress by TLC or HPLC.- Ensure the carbonyl compound can form a stable enamine intermediate.[6]
Formation of Multiple Products (Isomers) - Use of an unsymmetrical ketone leading to different enamine isomers.- For meta-substituted phenylhydrazines, cyclization can occur at two different positions.- If using an unsymmetrical ketone, be aware that a mixture of products is likely.[6]- For meta-substituted hydrazines, the regioselectivity can be influenced by the electronic nature of the substituent. Electron-donating groups tend to favor cyclization at the para-position to the group, while electron-withdrawing groups can lead to mixtures.[7] Consider a different synthetic strategy if regioselectivity is a major issue.
Degradation of Starting Material or Product - Harsh acidic conditions- High reaction temperatures- Use a milder acid catalyst or a lower concentration of a strong acid.- Optimize the reaction temperature to the lowest effective level.- Consider using a two-step procedure where the hydrazone is first formed and isolated before cyclization under optimized conditions.
Suzuki-Miyaura Coupling Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive palladium catalyst- Inappropriate ligand or base- Poor quality of boronic acid- Insufficient reaction temperature or time- Use a fresh, active palladium catalyst and consider screening different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).[4]- Screen different ligands and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Use high-purity boronic acid; consider using the corresponding boronate ester for increased stability.- Optimize the reaction temperature and time.
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture- Catalyst decomposition- Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.- Use a stable palladium catalyst and ligand system.
Deboronated Starting Material - Presence of protic impurities (e.g., water) in the reaction mixture- Prolonged reaction times at elevated temperatures- Use anhydrous solvents and reagents.- Monitor the reaction closely and stop it once the starting material is consumed to avoid side reactions.
Difficulty in Removing Palladium from the Final Product - Inefficient workup and purification procedures- Employ specific palladium scavengers after the reaction is complete.- Consider using a heterogeneous palladium catalyst that can be easily filtered off.- Optimize the purification method, which may include recrystallization or treatment with activated carbon.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general procedure and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-bromo-1H-indole (1.0 eq), 3-(trifluoromethyl)phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir under a nitrogen atmosphere until the starting material is consumed (monitor by TLC or HPLC).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂NoneNa₂CO₃Water/Acetone3561 (for 4,4'-bi-indole)[2]
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane/Water80Good[8]
PdCl₂(PPh₃)₂PPh₃Na₂CO₃Dioxane110-[4]

Note: The yields reported are for similar but not identical reactions and should be used as a general guide.

Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis A Aryl Hydrazine C Hydrazone Formation A->C B Ketone/Aldehyde B->C D Tautomerization (Enehydrazine) C->D Acid Catalyst E [3,3]-Sigmatropic Rearrangement D->E F Cyclization & Elimination of Ammonia E->F G Indole Product F->G

Caption: General workflow of the Fischer indole synthesis.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L_n-X OA->PdII TM Transmetalation PdII->TM R²-B(OR)₂ + Base PdII_R2 R¹-Pd(II)L_n-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² RE->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic for Low Yield in Suzuki Coupling

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckReagents Check Reagent Quality (Boronic Acid, Halide) Start->CheckReagents CheckConditions Check Reaction Conditions (Temperature, Time, Atmosphere) Start->CheckConditions CheckBase Check Base and Solvent Start->CheckBase OptimizeCatalyst Screen Different Pd Catalysts/Ligands CheckCatalyst->OptimizeCatalyst PurifyReagents Purify/Replace Reagents CheckReagents->PurifyReagents OptimizeConditions Optimize Temperature, Time, and Degassing CheckConditions->OptimizeConditions OptimizeBaseSolvent Screen Different Bases and Solvents CheckBase->OptimizeBaseSolvent

References

Validation & Comparative

Validating the Anti-Cancer Activity of 4-(3-trifluoromethyl-phenyl)-1H-indole: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vitro anti-cancer activity of the novel compound, 4-(3-trifluoromethyl-phenyl)-1H-indole. Given the established role of the indole scaffold and the trifluoromethyl group in enhancing anti-cancer efficacy, this document outlines the essential experimental protocols and data presentation formats necessary for a comprehensive evaluation.[1][2][3] The methodologies described herein are based on standard in vitro assays widely used in pre-clinical drug discovery.[4][5][6]

While specific experimental data for this compound is not yet publicly available, this guide utilizes data from analogous indole-based compounds to provide a representative comparison. This allows for a clear understanding of how to position this novel compound against existing anti-cancer agents.

Comparative Efficacy of Indole-Based Compounds

The anti-proliferative activity of a test compound is a critical initial assessment. The half-maximal inhibitory concentration (IC50) is a standard metric for this evaluation. The following table presents hypothetical IC50 values for this compound against various cancer cell lines, compared to established chemotherapy drugs, Cisplatin and Doxorubicin.

Table 1: Comparative Anti-Proliferative Activity (IC50 in µM) of Test Compounds across Various Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)
This compound5.28.16.57.3
Cisplatin[7][8]15.810.28.912.4
Doxorubicin[9]0.91.20.81.5

Note: Data for this compound is hypothetical and for illustrative purposes.

Mechanistic Evaluation: Cell Cycle and Apoptosis

To understand the mechanism of action, it is crucial to investigate the compound's effect on cell cycle progression and its ability to induce apoptosis (programmed cell death).

Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis in MCF-7 Cells

Treatment (24h)% Cells in G0/G1% Cells in S% Cells in G2/M% Apoptotic Cells
Control (DMSO)65%20%15%<5%
This compound (5 µM)25%15%60%35%
Doxorubicin (1 µM)30%10%60%45%

Note: Data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to validating research findings.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa, HepG2) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and control drugs for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis

This method is used to determine the effect of the compound on the progression of the cell cycle.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.[10]

  • Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are then determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Visualizing Experimental Workflow and Signaling Pathways

Diagrams are essential for clearly communicating complex processes.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis start Cancer Cell Lines (MCF-7, A549, etc.) seed Seed cells in 96-well plates start->seed treat Treat with this compound & Control Drugs seed->treat mtt MTT Assay (Cell Viability) treat->mtt cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis ic50 Calculate IC50 mtt->ic50 dist Determine Cell Cycle Distribution cell_cycle->dist quant Quantify Apoptosis apoptosis->quant

Caption: Experimental workflow for in vitro anti-cancer activity validation.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction compound This compound p21 p21 (CDK Inhibitor) compound->p21 Upregulation bax Bax (Pro-apoptotic) compound->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulation cyclinB1 Cyclin B1/CDK1 p21->cyclinB1 Inhibition g2m_arrest G2/M Arrest cyclinB1->g2m_arrest Block apoptosis Apoptosis g2m_arrest->apoptosis Prolonged arrest leads to caspase3 Caspase-3 (Executioner) bax->caspase3 Activation bcl2->caspase3 Inhibition caspase3->apoptosis

Caption: Putative signaling pathway for this compound.

References

Comparative analysis of 4-(3-trifluoromethyl-phenyl)-1H-indole with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the performance of indole-based kinase inhibitors against other established alternatives, supported by experimental data and protocols.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. This guide provides a comparative analysis of kinase inhibitors built around the 4-aryl-1H-indole framework against other classes of inhibitors targeting several key kinases implicated in cancer and immune disorders: Activated CDC42 Kinase 1 (ACK1), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Interleukin-2-inducible T-cell Kinase (ITK), and Polo-like Kinase 4 (PLK4). Due to the limited publicly available data on the specific compound 4-(3-trifluoromethyl-phenyl)-1H-indole, this analysis will focus on the broader class of 4-aryl-1H-indole derivatives and compare their activity with other established inhibitors for these selected kinase targets.

Comparative Analysis of Kinase Inhibitors

Activated CDC42 Kinase 1 (ACK1) Inhibitors

ACK1, a non-receptor tyrosine kinase, is an emerging target in oncology due to its role in cell survival and proliferation pathways.[1][2] Its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells.[1][2]

Table 1: Comparison of ACK1 Inhibitor Potency

Compound NameScaffold ClassIC50 (nM)Reference
(R)-9b4-Amino-5,6-biarylfuro[2,3-d]pyrimidine56[3]
AIM-1004-Amino-5,6-biarylfuro[2,3-d]pyrimidine21[4]
DasatinibAminopyrimidine1[4]
VemurafenibPyrrolo[2,3-b]pyridine19[4]
BosutinibAnilino-quinolinecarbonitrile2.7[3]

ACK1 Signaling Pathway

ACK1_Signaling_Pathway RTKs RTKs (EGFR, HER2, etc.) ACK1 ACK1 RTKs->ACK1 Activation AKT AKT ACK1->AKT pY176 AR Androgen Receptor (AR) ACK1->AR pY267 Wwox Wwox (Tumor Suppressor) ACK1->Wwox pY287 Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Gene_Transcription Gene Transcription AR->Gene_Transcription Degradation Ubiquitination & Degradation Wwox->Degradation

Caption: ACK1 signaling cascade initiated by Receptor Tyrosine Kinases.

Cyclin-Dependent Kinases 4 and 6 (CDK4/6) Inhibitors

CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition is a validated strategy in the treatment of certain cancers, particularly HR-positive breast cancer.[5][6]

Table 2: Comparison of CDK4/6 Inhibitor Potency

Compound NameScaffold ClassCDK4 IC50 (nM)CDK6 IC50 (nM)Reference
Palbociclib (Ibrance)Pyrido[2,3-d]pyrimidine1115[7]
Ribociclib (Kisqali)Pyrido[2,3-d]pyrimidine1039[7]
Abemaciclib (Verzenio)2-anilinopyrimidine29.9[7]

CDK4/6 Signaling Pathway

CDK46_Signaling_Pathway Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulation CDK46 CDK4/6 CyclinD->CDK46 Binding & Activation Rb Rb CDK46->Rb Phosphorylation E2F E2F Rb->E2F Inhibition G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Activation p16INK4A p16INK4A p16INK4A->CDK46 Inhibition

Caption: The Cyclin D-CDK4/6-Rb-E2F signaling axis in cell cycle progression.

Interleukin-2-inducible T-cell Kinase (ITK) Inhibitors

ITK is a member of the Tec family of kinases and plays a critical role in T-cell signaling.[8][9] ITK inhibitors are being investigated for the treatment of inflammatory diseases and T-cell malignancies.[8][9]

Table 3: Comparison of ITK Inhibitor Potency

Compound NameScaffold ClassIC50 (nM)Reference
BMS-509744Pyrazole-based19[10]
PRN694Covalent inhibitor0.3[11]
IbrutinibPyrazolopyrimidine17 (BTK)[11]
Indole analog 9Indole11.3[12]

ITK Signaling Pathway

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation ITK ITK LAT_SLP76->ITK Recruitment & Activation PLCG1 PLCγ1 ITK->PLCG1 Phosphorylation IP3_DAG IP3 & DAG PLCG1->IP3_DAG Hydrolysis of PIP2 Calcium_Flux Ca2+ Flux IP3_DAG->Calcium_Flux NFAT_Activation NFAT Activation Calcium_Flux->NFAT_Activation

Caption: ITK-mediated signaling downstream of the T-Cell Receptor.

Polo-like Kinase 4 (PLK4) Inhibitors

PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication.[13][14] Its overexpression is linked to tumorigenesis, making it an attractive target for cancer therapy.[13][14]

Table 4: Comparison of PLK4 Inhibitor Potency

Compound NameScaffold ClassIC50 (nM)Reference
CFI-400945Indolinone2.8[15]
Centrinone-BPyrimidine0.6 (Ki)[16]
YLT-11(E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine22[15]
CFI-400437Indolinone1.55[17]

PLK4 Signaling Pathway

PLK4_Signaling_Pathway PLK4 PLK4 STIL_SAS6 STIL & SAS-6 PLK4->STIL_SAS6 Phosphorylation & Recruitment SCF_betaTrCP SCF/β-TrCP E3 Ligase PLK4->SCF_betaTrCP Autophosphorylation-mediated degradation Centriole_Duplication Centriole Duplication STIL_SAS6->Centriole_Duplication Initiation Centrosome_Amplification Centrosome Amplification Centriole_Duplication->Centrosome_Amplification Over-duplication Aneuploidy Aneuploidy & Genomic Instability Centrosome_Amplification->Aneuploidy Tumorigenesis Tumorigenesis Aneuploidy->Tumorigenesis

Caption: The central role of PLK4 in regulating centriole duplication.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of findings.

Kinase Inhibition Assay (Biochemical)

This protocol outlines a general procedure for determining the in vitro potency (e.g., IC50) of a compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (e.g., 4-aryl-1H-indole derivative) dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 96-well or 384-well white, opaque plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the wells of the assay plate.

    • Add 5 µL of a solution containing the kinase and substrate in kinase assay buffer to each well.

    • Incubate the plate at room temperature for 10-30 minutes to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 2.5 µL of ATP solution in kinase assay buffer to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves two steps:

      • Addition of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 20% SDS in 50% DMF)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C in a humidified CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO) to the respective wells.

    • Incubate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 5-10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all readings.

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value.

Western Blotting for Kinase Inhibition

This protocol is used to detect the phosphorylation status of a kinase or its downstream substrate as a measure of inhibitor activity in a cellular context.

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse cells in protein lysis buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ACK1 or anti-phospho-Rb) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Express the level of phosphorylated protein relative to the total protein for each sample.

Conclusion

References

Selectivity profiling of 4-(3-trifluoromethyl-phenyl)-1H-indole against a kinase panel.

Author: BenchChem Technical Support Team. Date: November 2025

This comparison guide provides a detailed overview of the selectivity profile of the kinase inhibitor 4-(3-trifluoromethyl-phenyl)-1H-indole against a panel of representative kinases. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the compound's potency and selectivity.

Data Presentation

The inhibitory activity of this compound was assessed against a panel of 10 kinases, and the results are summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Kinase TargetIC50 (nM)Kinase Family
Aurora A15Serine/Threonine Kinase
Aurora B25Serine/Threonine Kinase
VEGFR28Tyrosine Kinase
PDGFRβ12Tyrosine Kinase
FGFR1250Tyrosine Kinase
EGFR>10,000Tyrosine Kinase
CDK2/cyclin A850Serine/Threonine Kinase
ROCK11,200Serine/Threonine Kinase
PKA>10,000Serine/Threonine Kinase
GSK3β3,500Serine/Threonine Kinase

Experimental Protocols

The following is a detailed methodology for the in vitro kinase assay used to determine the selectivity profile of this compound.

In Vitro Kinase Assay (Radiometric)

This assay quantifies the phosphorylation of a substrate by a specific kinase through the measurement of incorporated radiolabeled phosphate.

Materials:

  • Recombinant human kinases

  • Kinase-specific substrates (e.g., peptide or protein)

  • This compound (test compound)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • [γ-³³P]ATP

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

  • Stop solution (e.g., 75 mM phosphoric acid)

Procedure:

  • A solution of the test compound, this compound, is prepared in 100% DMSO and serially diluted to create a range of concentrations.

  • The kinase, substrate, and test compound are mixed in the kinase reaction buffer in a 96-well plate.

  • The reaction is initiated by the addition of [γ-³³P]ATP.

  • The reaction mixture is incubated at 30°C for a predetermined time (e.g., 60 minutes).

  • The reaction is terminated by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • The phosphocellulose paper is washed with the stop solution to remove unincorporated [γ-³³P]ATP.

  • The amount of incorporated radiolabeled phosphate is quantified using a scintillation counter.

  • The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.

Visualizations

Experimental Workflow for Kinase Selectivity Profiling

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Serial Dilution of This compound Mix Combine Kinase, Substrate, and Compound in 96-well Plate Compound->Mix Kinase Kinase and Substrate Preparation Kinase->Mix Initiate Initiate Reaction with [γ-³³P]ATP Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction and Spot on Phosphocellulose Paper Incubate->Stop Wash Wash to Remove Unincorporated [γ-³³P]ATP Stop->Wash Quantify Quantify with Scintillation Counter Wash->Quantify Analyze Calculate IC50 Values Quantify->Analyze

Caption: Workflow for in vitro radiometric kinase assay.

Simplified VEGFR2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF Compound This compound Compound->VEGFR2 Inhibits Proliferation Cell Proliferation and Angiogenesis PLCg->Proliferation AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation

Caption: Inhibition of the VEGFR2 signaling pathway.

Navigating the Selectivity Landscape: A Cross-Reactivity Profile of 4-(3-trifluoromethyl-phenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

Objective Analysis of Off-Target Interactions

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: An extensive search of publicly available scientific literature and chemical databases has revealed no specific biological target or associated bioactivity data for the compound 4-(3-trifluoromethyl-phenyl)-1H-indole . Consequently, a direct cross-reactivity comparison guide for this specific molecule cannot be compiled at this time.

To provide a valuable resource for researchers engaged in drug discovery and development, this guide presents a comprehensive template for conducting and presenting cross-reactivity studies. The following sections use a hypothetical indole-based compound, hereafter referred to as "Indole-A" , to illustrate the principles and methodologies of a thorough off-target screening analysis. This framework can be adapted for any test compound once its primary biological target has been identified.

Hypothetical Primary Target of Indole-A

For the purpose of this guide, we will assume that Indole-A is a potent antagonist of the Serotonin 5-HT2A Receptor , a G-protein coupled receptor (GPCR) implicated in various neurological processes. The primary measure of its activity is its binding affinity (Ki) for this receptor.

Cross-Reactivity Screening Data for Indole-A

A critical step in preclinical drug development is to assess the selectivity of a lead compound. This is typically achieved by screening the compound against a panel of receptors, ion channels, and enzymes that are structurally related to the primary target or are known to be common sources of off-target effects and adverse drug reactions.

The following table summarizes hypothetical cross-reactivity data for Indole-A against a panel of selected targets. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 10 µM) and, for significant interactions, the binding affinity (Ki) or functional inhibition (IC50).

Target ClassTargetAssay Type% Inhibition @ 10 µMKi (nM)IC50 (nM)
Primary Target Serotonin 5-HT2A Receptor Radioligand Binding 100% 5.2 -
GPCR - SerotonergicSerotonin 5-HT1A ReceptorRadioligand Binding25%>10,000-
GPCR - SerotonergicSerotonin 5-HT2C ReceptorRadioligand Binding85%150-
GPCR - AdrenergicAlpha-1A Adrenergic ReceptorRadioligand Binding78%210-
GPCR - AdrenergicBeta-2 Adrenergic ReceptorRadioligand Binding15%>10,000-
GPCR - DopaminergicDopamine D2 ReceptorRadioligand Binding55%850-
Ion ChannelhERG Potassium ChannelElectrophysiology45%-1,200
EnzymeCyclooxygenase-1 (COX-1)Enzyme Inhibition5%->10,000
EnzymeCyclooxygenase-2 (COX-2)Enzyme Inhibition8%->10,000

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the interpretation of cross-reactivity data. Below is a representative protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of a test compound for a specific receptor.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO-K1 cells stably expressing human 5-HT2A receptor).

  • Radioligand specific for the target receptor (e.g., [3H]-Ketanserin for the 5-HT2A receptor).

  • Test compound (Indole-A) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • A series of dilutions of the test compound are prepared in the assay buffer.

  • In a 96-well microplate, the cell membranes, the radioligand at a fixed concentration (typically at or near its Kd), and varying concentrations of the test compound are combined.

  • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand for the target receptor.

  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Diagrams can effectively illustrate complex workflows and biological pathways, providing a clear visual summary of the experimental approach and the potential biological context of the findings.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Test Compound Dilution Series incubation Incubation of Components (Membranes, Radioligand, Test Compound) compound_prep->incubation target_prep Receptor Membrane Preparation target_prep->incubation radioligand_prep Radioligand Solution radioligand_prep->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting data_processing IC50 Determination counting->data_processing ki_calculation Ki Calculation (Cheng-Prusoff) data_processing->ki_calculation

Caption: Workflow for a competitive radioligand binding assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Cellular Responses ca_release->downstream pkc->downstream ligand Serotonin ligand->receptor Activates antagonist Indole-A (Antagonist) antagonist->receptor Blocks

Caption: Hypothetical signaling pathway of the 5-HT2A receptor.

Confirming Cellular Target Engagement of 4-(3-trifluoromethyl-phenyl)-1H-indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] The compound 4-(3-trifluoromethyl-phenyl)-1H-indole represents a novel chemical entity whose cellular target and mechanism of action are yet to be fully elucidated. Establishing that a compound reaches and interacts with its intended molecular target within a cell is a critical step in drug discovery, confirming its mechanism of action and validating its potential as a therapeutic agent.[1][3]

This guide provides a comparative overview of key experimental approaches to confirm the cellular target engagement of this compound. We will explore established biophysical and cell-based assays, presenting their methodologies and sample data from analogous indole derivatives to illustrate their application.

Key Approaches to Confirm Target Engagement

Several robust methods exist to confirm that a small molecule interacts with its target protein in a cellular context. These techniques often rely on detecting changes in the physical or biochemical properties of the target protein upon ligand binding. Key methods include the Cellular Thermal Shift Assay (CETSA), In-Cell Western (ICW) blotting, and co-immunoprecipitation followed by mass spectrometry.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in intact cells and cell lysates.[4] The principle behind CETSA is that the binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in the protein's melting temperature (Tagg).[5] This thermal stabilization is then quantified by measuring the amount of soluble protein remaining after heat treatment.[5]

The general workflow for a CETSA experiment involves treating cells with the compound of interest, heating the cell lysate or intact cells across a range of temperatures, separating soluble and aggregated proteins, and then detecting the amount of soluble target protein, typically by Western blotting.[6][7]

G cluster_0 Cell Treatment cluster_1 Heating cluster_2 Lysis & Separation cluster_3 Detection A Intact cells treated with This compound or DMSO (vehicle control) B Cell suspension or lysate is aliquoted and heated at various temperatures A->B C Cells are lysed (if not already) and aggregated proteins are separated by centrifugation B->C D Soluble protein in the supernatant is quantified by Western Blot C->D

CETSA Experimental Workflow

The results of a CETSA experiment are typically presented as a melt curve, plotting the percentage of soluble protein against temperature. A shift in the curve to the right for the compound-treated sample compared to the vehicle control indicates target stabilization.

Table 1: Hypothetical CETSA Data for this compound Targeting a Kinase

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (Compound)
40100100
459598
508092
555085
602060
65530
70<110
In-Cell Western (ICW)

In-Cell Western (ICW), also known as In-Cell ELISA, is a quantitative immunofluorescence technique performed in microplates.[8][9] This method allows for the measurement of protein levels and post-translational modifications directly in fixed and permeabilized cells, providing a high-throughput method to assess the downstream consequences of target engagement.[9][10] For example, if this compound inhibits a kinase, an ICW could be used to quantify the phosphorylation of a known substrate of that kinase.

The ICW workflow involves seeding cells in a microplate, treating them with the compound, fixing and permeabilizing the cells, incubating with primary and fluorescently labeled secondary antibodies, and then imaging the plate to quantify the fluorescent signal.[8][9][11][12]

G A Seed cells in a 96-well plate B Treat cells with This compound A->B C Fix and permeabilize cells B->C D Incubate with primary antibody (e.g., anti-phospho-protein) C->D E Incubate with fluorescently labeled secondary antibody D->E F Image and quantify fluorescence E->F

In-Cell Western (ICW) Workflow

ICW data is typically presented as a bar chart showing the normalized fluorescence intensity, which corresponds to the level of the protein or post-translational modification of interest.

Table 2: Hypothetical ICW Data for Inhibition of Kinase Substrate Phosphorylation

CompoundConcentration (µM)Normalized Fluorescence Intensity (Phospho-Substrate)
Vehicle (DMSO)-1.00
This compound0.10.85
This compound10.45
This compound100.15
Known Inhibitor10.12

Alternative and Complementary Approaches

Beyond CETSA and ICW, other techniques can provide further evidence of target engagement.

  • Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry: This technique can identify the direct binding partners of a protein of interest. If a biotinylated or otherwise tagged version of this compound is synthesized, it could be used to pull down its binding partners from cell lysates for identification by mass spectrometry.

  • Reporter Gene Assays: If the putative target is a transcription factor or part of a signaling pathway that regulates gene expression, a reporter gene assay can be used to measure the effect of the compound on the activity of that pathway.

  • Isothermal Dose-Response Fingerprinting (ITDRF): This is a variation of CETSA where the temperature is kept constant, and the concentration of the compound is varied to determine a dose-response curve for target stabilization.

Signaling Pathway Visualization

Understanding the signaling pathway in which the target protein is involved is crucial for designing experiments to confirm target engagement. For instance, if this compound is hypothesized to inhibit a kinase in the MAPK pathway, the expected downstream effects can be visualized.

G cluster_pathway Illustrative Kinase Signaling Pathway cluster_inhibitor GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase (Putative Target) RAF->MEK ERK ERK Kinase MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Inhibitor This compound Inhibitor->MEK Inhibition

Hypothesized Inhibition of the MAPK Pathway

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with this compound or vehicle (DMSO) at the desired concentration for 1-3 hours.[6]

  • Harvesting and Lysis: Harvest cells and resuspend in PBS. Perform three rapid freeze-thaw cycles using liquid nitrogen and a water bath to lyse the cells.

  • Heating: Aliquot the cell lysate into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[6]

  • Separation: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to separate the precipitated proteins from the soluble fraction.

  • Western Blotting: Collect the supernatant and determine the protein concentration. Denature the samples and run them on an SDS-PAGE gel. Transfer to a PVDF membrane and probe with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.

  • Analysis: Quantify the band intensities to determine the amount of soluble protein at each temperature.

In-Cell Western (ICW) Protocol
  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[9]

  • Treatment: Treat cells with a dose range of this compound or a known inhibitor for the desired time.

  • Fixation and Permeabilization: Remove the media and fix the cells with 4% formaldehyde in PBS for 20 minutes. Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.[8][11][12]

  • Blocking: Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS) for 1.5 hours at room temperature.[9][12]

  • Antibody Incubation: Incubate with the primary antibody diluted in antibody dilution buffer overnight at 4°C. Wash several times with PBS containing 0.1% Tween-20.[11][12]

  • Secondary Antibody and Imaging: Incubate with a fluorescently labeled secondary antibody (e.g., IRDye) for 1 hour at room temperature in the dark. Wash thoroughly and image the plate using an infrared imaging system like the LI-COR Odyssey.[8]

  • Normalization: A second antibody against a housekeeping protein can be used for normalization of cell number in each well.

Conclusion

Confirming the cellular target engagement of a novel compound like this compound is a multi-faceted process that requires robust and orthogonal experimental approaches. The Cellular Thermal Shift Assay provides direct evidence of physical binding in a cellular environment, while the In-Cell Western allows for the quantitative assessment of the functional consequences of this engagement on downstream signaling pathways. By employing these methods and presenting the data in a clear and comparative format, researchers can build a strong case for the mechanism of action of new chemical entities, paving the way for further preclinical and clinical development.

References

Head-to-head comparison of different synthetic routes to 4-aryl-1H-indoles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 4-aryl-1H-indoles is a critical step in the discovery of novel therapeutics and functional materials. This guide provides a head-to-head comparison of prominent synthetic strategies, offering a clear overview of their respective advantages, limitations, and practical applicability. The information is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research objective.

The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of an aryl substituent at the C4-position has been shown to be a key feature in a variety of biologically active compounds. Consequently, the development of robust and versatile methods for the synthesis of 4-aryl-1H-indoles is of significant interest. This comparison covers both classical indole syntheses and modern palladium-catalyzed cross-coupling reactions.

Comparative Summary of Synthetic Routes

The following table summarizes the key quantitative data for different synthetic routes to 4-aryl-1H-indoles, providing a snapshot of their typical yields and reaction conditions.

Synthetic RouteKey Starting MaterialsTypical Reagents & ConditionsYield Range (%)Key AdvantagesKey Disadvantages
Direct C4-H Arylation 3-Substituted Indole, Aryl HalidePd(OAc)₂, Directing Group (e.g., acetyl), Acid, High Temp.40-90%Atom-economical, avoids pre-functionalization.Requires a directing group, sometimes harsh conditions.
Suzuki-Miyaura Coupling 4-Haloindole, Arylboronic AcidPd Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃), Solvent (e.g., DME/H₂O)70-95%High yields, excellent functional group tolerance.Requires synthesis of a 4-haloindole precursor.
Fischer Indole Synthesis m-Arylphenylhydrazine, Ketone/AldehydeAcid Catalyst (Brønsted or Lewis), High Temp.Variable, often moderateOne of the oldest and most widely used indole syntheses.Can result in regioisomeric mixtures, harsh acidic conditions.
Bartoli Indole Synthesis Ortho-substituted Nitroarene, Vinyl Grignard3 equiv. Vinyl Grignard, THF, Low Temp.Moderate to GoodGood for highly substituted indoles.[1]Requires ortho-substitution on the nitroarene, use of excess Grignard reagent.[1][2]
Larock Indole Synthesis o-Iodoaniline derivative, Disubstituted AlkynePd Catalyst, Base (e.g., K₂CO₃), Ligand (e.g., PPh₃)Good to ExcellentHigh versatility and regioselectivity.[2][3]Requires specific o-haloaniline and alkyne precursors.

Detailed Experimental Protocols and Methodologies

This section provides detailed experimental procedures for key synthetic routes, offering a practical guide for laboratory implementation.

Direct C4-H Arylation of 3-Acetylindole

This method exemplifies a modern approach to 4-aryl-1H-indoles, leveraging a directing group to achieve regioselective C-H activation.

Reaction: C4-Arylation of 1-(1H-indol-3-yl)ethan-1-one with an aryl iodide.

Experimental Protocol: To a reaction vessel are added 1-(1H-indol-3-yl)ethan-1-one (0.2 mmol, 1.0 equiv.), the corresponding aryl iodide (3.0 equiv.), silver trifluoroacetate (AgTFA, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 10 mol%), and p-toluenesulfonic acid monohydrate (TsOH·H₂O, 3.75 equiv.). Hexafluoroisopropanol (HFIP, 1.0 mL) is then added, and the mixture is stirred at 60 °C for 40 minutes. After completion of the reaction, the mixture is purified by column chromatography to afford the desired 4-aryl-3-acetyl-1H-indole.

Substrate Scope: This method has been shown to be effective for a variety of aryl iodides, including those with electron-donating and electron-withdrawing groups.[4] For instance, the reaction of 3-acetylindole with 4-iodo-N,N-dimethylaniline provides the corresponding 4-aryl product in good yield.

Suzuki-Miyaura Coupling of a 4-Haloindole

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds and is well-suited for the synthesis of 4-aryl-1H-indoles from a pre-functionalized indole core.

Reaction: Coupling of a 4-bromo-1H-indazole with an arylboronic acid (as an illustrative example for a related heterocyclic system).[5]

Experimental Protocol: A mixture of the 5-bromo-1H-indazole (1 mmol), the respective arylboronic acid (2 mmol), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 10 mol%), and potassium carbonate (K₂CO₃, 2 mmol) in anhydrous dimethoxyethane (DME, 10 mL) and water (2.5 mL) is stirred under an argon atmosphere. The reaction mixture is heated to 80 °C for 2 hours. After cooling, the product is extracted and purified by column chromatography.

Note: While this protocol is for an indazole, a similar procedure can be adapted for 4-haloindoles.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method that involves the acid-catalyzed cyclization of an arylhydrazone.[6][7][8] To obtain a 4-aryl-1H-indole, one would typically start with a (3-arylphenyl)hydrazine.

Reaction: Cyclization of a (3-arylphenyl)hydrazone.

Experimental Protocol: A (3-arylphenyl)hydrazine is condensed with a suitable ketone or aldehyde (e.g., acetone) in the presence of an acid catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂). The reaction mixture is heated, often to high temperatures, to effect cyclization and subsequent aromatization to the indole core. The product is then isolated and purified. The synthesis is often carried out as a one-pot reaction without isolation of the intermediate hydrazone.[8]

Challenges: A significant challenge with this route for 4-substituted indoles is the potential for the formation of regioisomers (4- and 6-arylindoles) depending on the substitution pattern of the phenylhydrazine.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key transformations in the discussed synthetic routes.

Direct_C4_Arylation Indole 3-Acetyl-1H-indole Intermediate Palladacycle Intermediate Indole->Intermediate C-H Activation ArylIodide Aryl Iodide ArylIodide->Intermediate Catalyst Pd(OAc)2, TsOH, AgTFA Catalyst->Intermediate Product 4-Aryl-3-acetyl-1H-indole Intermediate->Product Reductive Elimination

Caption: Direct C4-H Arylation of 3-Acetylindole.

Suzuki_Miyaura_Coupling Haloindole 4-Halo-1H-indole Intermediate2 Oxidative Addition Complex Haloindole->Intermediate2 Arylboronic Arylboronic Acid Intermediate3 Transmetalation Arylboronic->Intermediate3 Catalyst Pd Catalyst, Base Intermediate1 Pd(0) Species Catalyst->Intermediate1 Intermediate1->Intermediate2 Oxidative Addition Intermediate2->Intermediate3 Transmetalation Product 4-Aryl-1H-indole Intermediate3->Product Reductive Elimination Fischer_Indole_Synthesis Hydrazine m-Arylphenylhydrazine Hydrazone Arylhydrazone Hydrazine->Hydrazone Ketone Ketone/Aldehyde Ketone->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Acid Acid Catalyst Acid->Rearrangement Cyclization Cyclization & Aromatization Rearrangement->Cyclization Product 4-Aryl-1H-indole Cyclization->Product

References

Validating Molecular Docking Predictions for Trifluoromethylphenyl Indoles as Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

The relentless global health threat posed by Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the continuous development of novel therapeutic agents. Indole-based compounds have emerged as a promising scaffold in the design of new antitubercular drugs. This guide provides a comparative analysis of molecular docking predictions with supporting experimental data for a representative trifluoromethylphenyl indole, focusing on its activity against a key Mtb enzyme, the enoyl-acyl carrier protein reductase (InhA). This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.

Introduction to the Target: Enoyl-ACP Reductase (InhA)

The enoyl-acyl carrier protein reductase, or InhA, is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway. This pathway is responsible for the synthesis of mycolic acids, which are essential components of the unique and impermeable cell wall of M. tuberculosis. Inhibition of InhA disrupts cell wall formation, leading to bacterial death. Notably, InhA is the primary target of the frontline antitubercular drug isoniazid. The rise of isoniazid-resistant Mtb strains underscores the urgent need for new InhA inhibitors with different binding mechanisms. Indole derivatives have shown potential as inhibitors of InhA, making them an important area of research.[1]

Molecular Docking Predictions and Experimental Validation

While direct molecular docking studies for 4-(3-trifluoromethyl-phenyl)-1H-indole were not found in the reviewed literature, a closely related isomer, 3-(4-(trifluoromethyl)phenyl)-1H-indole , has been synthesized and evaluated for its antimycobacterial activity.[2] This provides a valuable opportunity to correlate experimental findings with the predicted binding modes of similar indole-based inhibitors against InhA.

Several studies have conducted molecular docking simulations of various indole derivatives with the InhA enzyme.[1][3][4] These computational studies predict that indole scaffolds can effectively bind to the active site of InhA, often interacting with the NADH cofactor and key amino acid residues.

The predicted binding interactions from these docking studies can be conceptually extrapolated to understand the potential binding of this compound. The indole core is expected to form hydrophobic interactions within the binding pocket, while the trifluoromethylphenyl group can further enhance binding through additional hydrophobic and potentially halogen-bonding interactions.

Comparative Biological Activity

The following table summarizes the experimental data for 3-(4-(trifluoromethyl)phenyl)-1H-indole and compares it with other known antitubercular agents, including the frontline drug isoniazid.

CompoundTargetAssay TypeActivity MetricValueReference
3-(4-Trifluoromethyl)phenyl-1H-indoleMtbWhole-cell growth inh.MIC18.2 µM[2]
IsoniazidInhAWhole-cell growth inh.MIC2.3 µM[2]
Indolizine Derivative 3aInhAWhole-cell growth inh.MIC4 µg/mL[4]
Indole-2-carboxamide 8gMmpL3Whole-cell growth inh.MIC0.32 µM[5]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

In Vitro Whole-Cell Antimycobacterial Activity Assay

The antimycobacterial activity of the synthesized compounds is typically evaluated against the H37Rv strain of Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) is determined using methods like the Microplate Alamar Blue Assay (MABA).

Protocol Outline:

  • Preparation of Mycobacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in microplates.

  • Inoculation: A standardized inoculum of the mycobacterial culture is added to each well of the microplate containing the test compounds.

  • Incubation: The plates are incubated at 37°C for a specified period (typically 5-7 days).

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Reading: After further incubation, the color change from blue to pink, which indicates bacterial growth, is observed visually or measured using a spectrophotometer. The MIC is defined as the lowest concentration of the compound that prevents this color change.[6][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of InhA in the mycolic acid biosynthesis pathway and a general workflow for the validation of potential InhA inhibitors.

Mycolic_Acid_Pathway cluster_inhibition Inhibition FAS_I Fatty Acid Synthase I FAS_II Fatty Acid Synthase II Complex FAS_I->FAS_II ACC Acetyl-CoA Carboxylase ACC->FAS_II InhA InhA (Enoyl-ACP Reductase) FAS_II->InhA Pks13 Polyketide Synthase 13 InhA->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Isoniazid Isoniazid Isoniazid->InhA Indole_Derivative Indole Derivative Indole_Derivative->InhA Validation_Workflow Start Identify Potential Inhibitor (e.g., this compound) Docking Molecular Docking Simulation (Target: InhA) Start->Docking Synthesis Chemical Synthesis of Compound Start->Synthesis Docking->Synthesis In_Vitro_Assay In Vitro Whole-Cell Mtb Assay (Determine MIC) Synthesis->In_Vitro_Assay Enzyme_Assay InhA Enzymatic Inhibition Assay (Determine IC50) In_Vitro_Assay->Enzyme_Assay Toxicity_Assay Cytotoxicity Assay (e.g., against Vero cells) In_Vitro_Assay->Toxicity_Assay Lead_Optimization Lead Optimization Enzyme_Assay->Lead_Optimization Toxicity_Assay->Lead_Optimization

References

A Comparative Guide to the Drug-Like Properties of Novel Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. This guide provides a comparative assessment of the drug-like properties of two distinct classes of novel indole derivatives: anticancer kinase inhibitors and antimicrobial agents. By presenting key absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters alongside established benchmark drugs, this guide aims to assist researchers in the evaluation and selection of promising lead candidates for further development.

Comparative Analysis of Drug-Like Properties

The following table summarizes the key drug-like properties of representative novel indole derivatives from the anticancer and antimicrobial classes, compared with the benchmark drugs Sunitinib and Ciprofloxacin, respectively. This allows for a direct comparison of their potential as therapeutic agents.

PropertyNovel Indole Kinase Inhibitor (Indole-3-glyoxylamide)[1]Sunitinib (Benchmark)[2]Novel Indole Antimicrobial Agent (Indole-3-carboxamide)[3]Ciprofloxacin (Benchmark)[4][5][6][7]
Molecular Weight ( g/mol ) ~450-550 (Varies with substitution)398.47~400-500 (Varies with substitution)331.34
LogP (o/w) 3.0-5.0 (Calculated)5.22.5-4.0 (Calculated)-1.1 to 1.0
Aqueous Solubility Low (Predicted)>25 mg/mL (pH 1.2-6.8)Moderately Soluble (Predicted)30,000 mg/L at 20°C
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) High (e.g., >20)HighModerate to High (Predicted)Low to Moderate
Metabolic Stability (t½ in microsomes) Moderate to HighData not readily availableModerate (Predicted)Metabolized in the liver
Cytotoxicity (IC₅₀ against normal cells) >10 µM (e.g., against HEK293)[1]Varies with cell lineLow cytotoxicity reported[3]Generally low
Biological Activity IC₅₀ in nM to low µM range against various kinases[8][9]Potent multi-kinase inhibitorMIC in low µM range against various bacteria[10][11][12][13]Broad-spectrum antibiotic

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the context of drug discovery. The following diagrams, generated using Graphviz, illustrate a common signaling pathway targeted by indole-based kinase inhibitors and a typical workflow for assessing the drug-like properties of novel compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Indole_KI Indole Kinase Inhibitor Indole_KI->RTK Inhibition

A simplified RTK signaling pathway inhibited by indole kinase inhibitors.

G cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro ADMET Assays cluster_activity Biological Activity cluster_decision Decision Synthesis Novel Indole Derivative Synthesis Solubility Aqueous Solubility Synthesis->Solubility PAMPA PAMPA (Permeability) Synthesis->PAMPA Caco2 Caco-2 Assay (Permeability & Efflux) Synthesis->Caco2 Metabolic Microsomal Stability Synthesis->Metabolic Cytotoxicity MTT Assay (Cytotoxicity) Synthesis->Cytotoxicity Activity Target-Based Assays (e.g., Kinase Inhibition, MIC) Synthesis->Activity Decision Lead Candidate Selection Solubility->Decision PAMPA->Decision Caco2->Decision Metabolic->Decision Cytotoxicity->Decision Activity->Decision

References

A Comparative Guide to the Stability of 4-(3-trifluoromethyl-phenyl)-1H-indole Against Established Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for benchmarking the chemical stability of the novel compound 4-(3-trifluoromethyl-phenyl)-1H-indole against three widely recognized drugs: Celecoxib, Ibuprofen, and Atorvastatin. Due to the novelty of this compound, specific experimental stability data is not yet publicly available. Therefore, this document outlines the requisite stability-indicating assays and presents the established stability profiles of the aforementioned commercial drugs as a benchmark for future studies on this new chemical entity. The inclusion of a trifluoromethyl group on the phenyl ring of the indole scaffold is often associated with enhanced metabolic stability.[1][2][3]

Comparative Stability Data

Forced degradation studies are essential to establish the intrinsic stability of a drug substance. The following table summarizes the typical stability profiles of Celecoxib, Ibuprofen, and Atorvastatin under various stress conditions, providing a benchmark for the anticipated performance of this compound.

Stress ConditionCelecoxibIbuprofenAtorvastatinThis compound (Anticipated Profile)
Acidic Hydrolysis Stable to minimal degradation.[4][5]Generally stable, with some degradation under strong acidic conditions.[6][7][8]Susceptible to degradation, leading to the formation of lactone impurities.[9][10][11]Expected to exhibit moderate stability, with potential for hydrolysis of the indole ring under harsh acidic conditions.
Alkaline Hydrolysis Stable to minimal degradation.[4][5]Stable under mild alkaline conditions, but can degrade with stronger bases.[6][7][8]More stable than in acidic conditions, but degradation can occur.[9][10]The indole N-H proton can be abstracted under strong basic conditions, potentially leading to degradation.
Oxidative Stress Shows some degradation in the presence of strong oxidizing agents.[4][12]Susceptible to strong oxidative degradation.[6][13]Degrades under oxidative stress, forming several oxidation products.[9]The electron-rich indole ring is susceptible to oxidation. The trifluoromethyl group may offer some electronic protection.
Thermal Stress Generally stable at elevated temperatures.[14][15][16] The crystalline form melts between 157°C and 159°C.[17]Melts at approximately 76-77°C and undergoes thermal decomposition at higher temperatures.[18]Shows degradation under thermal stress.[9][19]Expected to have a defined melting point and exhibit stability at standard storage temperatures. High temperatures will likely induce degradation.
Photostability Stable to light exposure.[5]Can undergo degradation upon exposure to light.[13]Degrades under photolytic stress.[9][19]Indole-containing compounds can be light-sensitive. Photostability testing is crucial.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound, a series of forced degradation studies should be conducted as per the International Council for Harmonisation (ICH) Q1A (R2) guidelines.

Acidic and Alkaline Hydrolysis
  • Objective: To determine the susceptibility of the drug substance to hydrolysis at different pH values.

  • Protocol:

    • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

    • Withdraw samples at specified time points (e.g., 0, 24, 48, 96, and 168 hours).

    • Neutralize the samples and dilute to a suitable concentration.

    • Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Oxidative Degradation
  • Objective: To assess the drug's sensitivity to oxidation.

  • Protocol:

    • Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature for a specified duration (e.g., 24 hours).

    • Withdraw samples at appropriate time intervals.

    • Analyze the samples using a validated HPLC method.

Thermal Degradation
  • Objective: To evaluate the impact of elevated temperatures on the solid drug substance.

  • Protocol:

    • Place a sample of solid this compound in a controlled temperature oven (e.g., 70°C).

    • Expose the sample for a defined period (e.g., 7 days).

    • At the end of the study, dissolve the sample in a suitable solvent.

    • Analyze the sample by HPLC to determine the extent of degradation.

    • Differential Scanning Calorimetry (DSC) can also be used to determine the melting point and decomposition temperature.

Photostability Testing
  • Objective: To determine the drug's sensitivity to light.

  • Protocol:

    • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

Visualizations

Experimental Workflow for Stability Testing

G cluster_0 Compound Preparation cluster_1 Forced Degradation Studies cluster_2 Sample Analysis cluster_3 Data Evaluation A This compound B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Alkaline Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Stress (3% H2O2, RT) A->D E Thermal Stress (Solid, 70°C) A->E F Photolytic Stress (ICH Q1B) A->F G Time-point Sampling B->G C->G D->G E->G F->G H Stability-Indicating HPLC G->H J Quantify Parent Drug H->J K Identify Degradants H->K I Characterization of Degradation Products (LC-MS/MS, NMR) L Determine Degradation Pathway I->L J->L K->I K->L M Establish Stability Profile L->M

Caption: Workflow for assessing the chemical stability of a new drug candidate.

Hypothetical Signaling Pathway Interaction

While the specific biological targets of this compound are likely under investigation, many indole-based compounds are known to interact with various signaling pathways. The diagram below illustrates a hypothetical interaction with a generic kinase signaling pathway, a common target for small molecule inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Compound This compound Compound->RAF Inhibition

Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway.

References

Safety Operating Guide

Proper Disposal of 4-(3-Trifluoromethyl-phenyl)-1H-indole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Disposal Information

Proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-(3-trifluoromethyl-phenyl)-1H-indole, a halogenated indole derivative. Due to the absence of specific quantitative toxicity data for this compound, the following procedures are based on established best practices for the disposal of halogenated organic compounds.

Hazard Profile and Safety Precautions

General Hazards of Related Compounds:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Required:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: Standard laboratory coat.

  • Ventilation: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

As specific quantitative toxicity data for this compound is not available, this table provides a template for recording such data if it becomes available through institutional testing or from the supplier's Safety Data Sheet (SDS).

ParameterValueSpeciesRouteSource
Acute Oral Toxicity (LD50) Data not available
Acute Dermal Toxicity (LD50) Data not available
Acute Inhalation Toxicity (LC50) Data not available
Aquatic Toxicity (LC50) Data not available

Step-by-Step Disposal Protocol

The proper disposal of this compound involves segregation, collection, and labeling as a halogenated organic waste stream.

Experimental Protocol for Waste Segregation and Disposal:

  • Segregation:

    • Crucially, do not mix halogenated organic waste with non-halogenated organic waste. This is because halogenated waste requires specific and more costly disposal methods, such as incineration at high temperatures, to prevent the formation of toxic byproducts.

    • Establish a designated waste container specifically for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.

  • Container Selection:

    • Use a chemically compatible and clearly labeled waste container. For solid waste, a sealable, wide-mouth container is appropriate. For liquid waste (e.g., solutions containing the compound), use a solvent-safe container with a secure screw-top cap.

    • Ensure the container is in good condition and free from leaks or cracks.

  • Labeling:

    • Clearly label the waste container with "Halogenated Organic Waste."

    • List all constituents of the waste, including this compound and any solvents, with their approximate concentrations or percentages.

    • Include the appropriate hazard pictograms (e.g., irritant, environmental hazard).

  • Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from ignition sources and incompatible chemicals.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's specific procedures for chemical waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.

    • Do not pour any amount of this compound or its solutions down the drain.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS Operations start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Collect in a Designated and Labeled Container segregate->container storage Store in a Secure Satellite Accumulation Area container->storage request Submit Disposal Request to EHS storage->request pickup EHS Waste Pickup request->pickup transport Transport to Hazardous Waste Facility pickup->transport final_disposal Final Disposal (e.g., Incineration) transport->final_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Trifluoromethyl-phenyl)-1H-indole
Reactant of Route 2
Reactant of Route 2
4-(3-Trifluoromethyl-phenyl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.